molecular formula C11H13NO2 B588284 Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate CAS No. 134425-84-6

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B588284
CAS No.: 134425-84-6
M. Wt: 191.23
InChI Key: UVMXRCKHFMQNJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate is a versatile indane-based building block specifically designed for medicinal chemistry and drug discovery research. The 2,2-disubstituted indane scaffold is a privileged structure in drug design, recognized for its potential in targeting inflammatory pathways . Recent scientific investigations have demonstrated that derivatives based on this core structure can act as potent inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory cascade, with efficacy comparable to the established drug zileuton . This compound serves as a critical synthetic intermediate for constructing novel therapeutic candidates for complex conditions such as inflammatory bowel disease (IBD) . Its strategic molecular design, featuring substitutions at the C2 position, helps minimize stereochemical complexity, which can facilitate more cost-effective and streamlined pre-clinical development . Researchers are leveraging this scaffold to develop and characterize new bioactive entities through in vitro enzyme assays, cytokine profiling in cell models, and in vivo disease model validation . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-amino-1,3-dihydroindene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-10(13)11(12)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMXRCKHFMQNJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC2=CC=CC=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662889
Record name Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134425-84-6
Record name Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate is a rigidified analog of the amino acid phenylalanine. Its constrained bicyclic structure makes it a valuable scaffold in medicinal chemistry and drug discovery for exploring structure-activity relationships and developing novel therapeutic agents. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of this compound and its derivatives, compiled from available scientific literature.

Chemical and Physical Properties

While specific experimental data for this compound is limited, the properties of its parent amino acid and hydrochloride salt provide valuable insights.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Free Base - Predicted)This compound Hydrochloride2-amino-2,3-dihydro-1H-indene-2-carboxylic acid
Molecular Formula C₁₁H₁₃NO₂C₁₁H₁₄ClNO₂[1]C₁₀H₁₁NO₂[2]
Molecular Weight 191.23 g/mol 227.69 g/mol [1]177.20 g/mol [2]
Melting Point Not availableNot available298 °C[2]
Boiling Point Not availableNot available357.1 °C[2]
Density Not availableNot available1.3 g/cm³
Calculated XLogP3 1.4Not availableNot available
Topological Polar Surface Area 52.3 ŲNot availableNot available

Synthesis and Experimental Protocols

The synthesis of this compound typically involves two key stages: the synthesis of the parent amino acid, 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid, followed by its esterification.

Synthesis of 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid

An efficient, scalable method for the preparation of 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid involves a two-step alkylation of a nickel(II)-complex of a glycine Schiff base with α,α'-dibromo-o-xylene.[2]

Experimental Protocol:

  • Monoalkylation: The Ni(II)-complex of the glycine Schiff base is monoalkylated with α,α'-dibromo-o-xylene under phase-transfer conditions.

  • Cyclization: The resulting intermediate is cyclized under homogeneous conditions using a strong base (e.g., sodium tert-butoxide) in a solvent like DMF.

  • Hydrolysis: The final complex is hydrolyzed to afford 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid.[2]

Esterification of 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid

The esterification of the parent amino acid to its methyl ester can be achieved through various standard methods, with Fischer esterification being a common approach.

Experimental Protocol (General Fischer Esterification):

  • Reaction Setup: 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid is suspended in methanol.

  • Acid Catalyst: A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added. Thionyl chloride (SOCl₂) in methanol is also a highly effective reagent for this transformation.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product, often the hydrochloride salt, can be neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. Further purification can be achieved by chromatography or recrystallization to yield the pure methyl ester.

Esterification_Workflow AminoAcid 2-amino-2,3-dihydro-1H- indene-2-carboxylic acid Reaction Reflux AminoAcid->Reaction Methanol Methanol (CH3OH) Methanol->Reaction Catalyst Acid Catalyst (e.g., H2SO4, SOCl2) Catalyst->Reaction Workup Workup & Purification Reaction->Workup Product Methyl 2-amino-2,3-dihydro-1H- indene-2-carboxylate Workup->Product

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not extensively reported in the public domain. However, research on the broader class of 2-aminoindan derivatives provides strong indications of their potential pharmacological effects.

Interaction with Monoamine Transporters

Derivatives of 2-aminoindan are known to interact with plasma membrane monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). The parent compound, 2-aminoindan, is a selective substrate for NET and DAT. Ring-substituted analogs have shown increased potency at SERT. This suggests that this compound could potentially modulate neurotransmitter levels in the central nervous system, warranting investigation for its potential as a psychostimulant or antidepressant.

Interaction with Adrenergic Receptors

2-Aminoindan derivatives have also been found to have a relatively high affinity for α2-adrenergic receptor subtypes. Specifically, 2-aminoindan shows high affinity for α2C receptors. This interaction could contribute to a complex pharmacological profile and may influence cardiovascular and central nervous system functions.

Potential_Biological_Targets cluster_transporters Monoamine Transporters cluster_receptors Adrenergic Receptors DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) SERT Serotonin Transporter (SERT) Alpha2A α2A-Adrenergic Receptor Alpha2B α2B-Adrenergic Receptor Alpha2C α2C-Adrenergic Receptor Compound Methyl 2-amino-2,3-dihydro-1H- indene-2-carboxylate Compound->DAT Potential Interaction Compound->NET Potential Interaction Compound->SERT Potential Interaction Compound->Alpha2A Potential Interaction Compound->Alpha2B Potential Interaction Compound->Alpha2C Potential Interaction

Antibacterial Activity

Some aminoindane derivatives have been investigated for their antibacterial properties. Studies have shown that certain derivatives exhibit activity against pathogenic bacteria. This opens an avenue for exploring this compound and its analogs as potential novel antibacterial agents.

Conclusion

This compound is a compound of significant interest for medicinal chemistry and drug development. While specific data on the methyl ester is sparse, the known properties and biological activities of the parent amino acid and other 2-aminoindan derivatives provide a solid foundation for future research. The synthetic routes are accessible, and the potential for interaction with key neurological targets suggests that this compound and its analogs could be promising candidates for the development of new therapeutics. Further investigation into the specific pharmacological profile of this compound is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride, a constrained amino acid analog. Due to the limited availability of direct experimental data on this specific ester hydrochloride salt, this document compiles information on its synthesis based on established methodologies for similar compounds, and explores its potential biological activities by examining the properties of the parent compound, 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid.

Chemical and Physical Properties

This compound hydrochloride is a derivative of the cyclic amino acid, 2-aminoindane-2-carboxylic acid. The indane framework rigidly holds the aminocarboxylate moiety, making it a valuable scaffold in medicinal chemistry for probing receptor-ligand interactions.

PropertyValueReference
CAS Number 199330-64-8[1]
Molecular Formula C₁₁H₁₄ClNO₂[1]
Molecular Weight 227.69 g/mol [1]
Canonical SMILES COC(=O)C1(N)CC2=CC=CC=C2C1.Cl
IUPAC Name This compound;hydrochloride

Synthesis and Experimental Protocols

Postulated Synthesis Workflow

The proposed synthesis commences with the dialkylation of a nucleophilic glycine equivalent with α,α'-dibromo-o-xylene to form the indane backbone, followed by hydrolysis to yield the parent amino acid. Subsequent esterification in the presence of methanol and thionyl chloride affords the target compound.

G cluster_0 Step 1: Formation of Indane Ring cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Esterification Glycine Schiff Base Glycine Schiff Base Intermediate Complex Intermediate Complex Glycine Schiff Base->Intermediate Complex Alkylation Dibromo-o-xylene Dibromo-o-xylene Dibromo-o-xylene->Intermediate Complex Phase Transfer Catalyst Phase Transfer Catalyst Phase Transfer Catalyst->Intermediate Complex Cyclization Cyclization Intermediate Complex->Cyclization Indane-Glycine Complex Indane-Glycine Complex Cyclization->Indane-Glycine Complex Indane-Glycine Complex_ref Indane-Glycine Complex Acid Hydrolysis Acid Hydrolysis Indane-Glycine Complex_ref->Acid Hydrolysis Amino Acid 2-amino-2,3-dihydro-1H- indene-2-carboxylic acid Acid Hydrolysis->Amino Acid Amino Acid_ref 2-amino-2,3-dihydro-1H- indene-2-carboxylic acid Target Compound Methyl 2-amino-2,3-dihydro-1H- indene-2-carboxylate hydrochloride Amino Acid_ref->Target Compound Esterification Methanol Methanol Methanol->Target Compound Thionyl Chloride Thionyl Chloride Thionyl Chloride->Target Compound

Caption: Postulated synthetic workflow for the target compound.

Detailed Experimental Protocols (Postulated)

Step 1 & 2: Synthesis of 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid

This procedure is adapted from an efficient synthesis of the parent amino acid via dialkylation of a nucleophilic glycine equivalent.

  • Monoalkylation: A Ni(II)-complex of a glycine Schiff base is monoalkylated with α,α'-dibromo-o-xylene under phase-transfer conditions.

  • Cyclization: The resulting intermediate is cyclized under homogeneous conditions (e.g., DMF, NaO-t-Bu) to yield the protected 2-aminoindane-2-carboxylic acid complex.

  • Hydrolysis: The complex is then decomposed using acid hydrolysis to afford 2-aminoindane-2-carboxylic acid.

Step 3: Esterification to this compound hydrochloride

This procedure is a standard method for the esterification of amino acids.

  • Reaction Setup: 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid is suspended in methanol at 0°C.

  • Reagent Addition: Thionyl chloride is added dropwise to the cooled suspension with stirring. The reaction of thionyl chloride with methanol generates HCl in situ, which catalyzes the esterification and protects the amino group as its hydrochloride salt.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred overnight, or gently refluxed for several hours to ensure complete conversion.

  • Workup: The solvent is removed under reduced pressure. The resulting solid residue is washed with diethyl ether and dried to yield the final product as a hydrochloride salt.

Biological Activity and Potential Applications

Direct studies on the biological activity of this compound hydrochloride are not currently available in published literature. However, the pharmacological profile of its parent compound, 2-aminoindane-2-carboxylic acid, and related derivatives suggest potential areas of application.

Potential as a Tyrosine Hydroxylase Inhibitor

2-Aminoindane-2-carboxylic acid has been identified as a potential inhibitor of tyrosine hydroxylase. Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. Inhibition of this enzyme can modulate the levels of these crucial neurotransmitters.

Potential Activity at the NMDA Receptor

The structurally related compound, 2-aminoindane, acts as a monoamine releasing agent. Furthermore, other constrained amino acids have been investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system. It is plausible that this compound hydrochloride could exhibit activity at the NMDA receptor.

Potential Mechanisms of Action and Signaling Pathways

Based on the potential biological targets identified for the parent compound, two key signaling pathways are of interest.

Tyrosine Hydroxylase and Dopamine Synthesis Pathway

Inhibition of tyrosine hydroxylase would directly impact the synthesis of dopamine and other catecholamines. This pathway is central to the regulation of mood, movement, and various physiological processes. Dysregulation of this pathway is implicated in neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.

G L-Tyrosine L-Tyrosine Tyrosine_Hydroxylase Tyrosine Hydroxylase (TH) L-Tyrosine->Tyrosine_Hydroxylase L-DOPA L-DOPA Tyrosine_Hydroxylase->L-DOPA AADC Aromatic L-amino acid decarboxylase (AADC) L-DOPA->AADC Dopamine Dopamine AADC->Dopamine DBH Dopamine β-hydroxylase (DBH) Dopamine->DBH Norepinephrine Norepinephrine DBH->Norepinephrine PNMT Phenylethanolamine N-methyltransferase (PNMT) Norepinephrine->PNMT Epinephrine Epinephrine PNMT->Epinephrine Inhibitor Methyl 2-amino-2,3-dihydro-1H- indene-2-carboxylate hydrochloride (Potential Inhibitor) Inhibitor->Tyrosine_Hydroxylase

Caption: Potential inhibition of the catecholamine synthesis pathway.

NMDA Receptor Signaling Pathway

Should the compound act as an antagonist at the NMDA receptor, it would modulate glutamatergic neurotransmission. The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows for the influx of Ca²⁺ ions. This calcium influx triggers a cascade of downstream signaling events crucial for synaptic plasticity, learning, and memory.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate_Vesicle Glutamate NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Binds Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Channel Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB activation) Ca_Influx->Downstream_Signaling Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Downstream_Signaling->Synaptic_Plasticity Antagonist Methyl 2-amino-2,3-dihydro-1H- indene-2-carboxylate hydrochloride (Potential Antagonist) Antagonist->NMDA_Receptor

Caption: Potential antagonism of the NMDA receptor signaling pathway.

Conclusion and Future Directions

This compound hydrochloride represents an interesting, conformationally restricted amino acid derivative with potential for development as a modulator of key neurological pathways. The lack of direct experimental data highlights the need for further research to elucidate its precise biological activities and mechanisms of action. Future studies should focus on the definitive synthesis and characterization of this compound, followed by in vitro and in vivo pharmacological profiling to assess its activity as a tyrosine hydroxylase inhibitor and/or an NMDA receptor antagonist. Such studies will be crucial in determining its potential as a lead compound for the development of novel therapeutics for neurological and psychiatric disorders.

Disclaimer: The synthesis protocols and biological activities described in this document are based on available literature for structurally related compounds and are provided for informational purposes. Experimental validation is required.

References

The Strategic Role of Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate is a conformationally constrained, non-natural alpha-amino acid ester that has emerged as a valuable building block in medicinal chemistry. Its rigid bicyclic structure offers a unique scaffold for the design of peptidomimetics and other small molecule inhibitors with improved pharmacological properties, such as enhanced metabolic stability and defined spatial orientation of functional groups. This technical guide provides a comprehensive overview of the synthesis, potential applications, and underlying mechanisms of action associated with this compound, with a focus on its utility in the development of inhibitors for key therapeutic targets, including the SARS-CoV-2 main protease and the lysophosphatidic acid receptor 1 (LPA1). Detailed experimental protocols and quantitative biological data for related compounds are presented to facilitate its application in drug discovery programs.

Introduction: The Value of Conformational Constraint in Drug Design

The incorporation of constrained amino acids into peptide-based therapeutics is a well-established strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. By reducing the conformational flexibility, these unnatural amino acids can lock a peptide into a bioactive conformation, leading to increased potency and selectivity for its target. This compound, with its indane moiety, serves as a rigid scaffold that can be strategically incorporated into small molecules to probe and optimize interactions with biological targets.

Synthesis and Chemical Properties

The synthesis of this compound typically proceeds through a two-step process: the synthesis of the parent amino acid, 2-aminoindane-2-carboxylic acid, followed by its esterification.

Synthesis of 2-Aminoindane-2-carboxylic Acid

An efficient and scalable method for the preparation of 2-aminoindane-2-carboxylic acid involves the dialkylation of a nucleophilic glycine equivalent. This method utilizes a Ni(II)-complex of a glycine Schiff base, which undergoes a two-step alkylation with o-dibromoxylylene.

Experimental Protocol: Synthesis of 2-Aminoindane-2-carboxylic Acid

  • Step 1: Monoalkylation. The Ni(II)-complex of the glycine Schiff base with 2-[N-(alpha-picolyl)amino]benzophenone (PAAP) is monoalkylated with o-dibromoxylylene under phase-transfer conditions. This reaction typically proceeds with high chemical yield.

  • Step 2: Cyclization. The resulting intermediate is then cyclized under homogeneous conditions using a strong base, such as sodium tert-butoxide, in a solvent like N,N-dimethylformamide (DMF). This intramolecular alkylation forms the indane ring system.

  • Step 3: Decomposition. The final 2-aminoindane-2-carboxylic acid is obtained by the decomposition of the Ni(II) complex, which also allows for the recovery of the PAAP ligand for reuse. This step typically yields the target amino acid in high purity.

Esterification to this compound

The conversion of the carboxylic acid to its methyl ester can be achieved through standard esterification procedures, most commonly the Fischer esterification.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: 2-Aminoindane-2-carboxylic acid is suspended in methanol, which acts as both the solvent and the reagent.

  • Catalysis: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is added to the mixture. The reaction is typically heated to reflux to drive the equilibrium towards the ester product.

  • Workup and Purification: After the reaction is complete, the mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then neutralized with a base, and the product is extracted with an organic solvent. The final product is purified by column chromatography to yield this compound.

Potential Applications in Drug Discovery

The rigid indane scaffold of this compound makes it an attractive building block for the design of inhibitors targeting various enzymes and receptors.

Inhibition of SARS-CoV-2 Main Protease (Mpro)

The SARS-CoV-2 main protease (Mpro) is a critical enzyme in the viral replication cycle, making it a prime target for antiviral drug development. The constrained nature of the indene ring system can be exploited to position key pharmacophoric features within the Mpro active site with high precision.

Application Example: Synthesis of Azapeptide-Based Mpro Inhibitors

This compound hydrochloride has been utilized as a starting material in the synthesis of azapeptide-based inhibitors of SARS-CoV-2 Mpro.

Experimental Protocol: Amide Coupling

  • Reaction: The hydrochloride salt of this compound is coupled with a carboxylic acid derivative (e.g., (2,4-dichlorophenoxy)acetic acid) using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

  • Purification: The resulting amide is then purified using flash chromatography.

While the inhibitory activity of the intermediate containing the indene moiety has not been reported, the final azapeptide inhibitors demonstrated potent inhibition of Mpro.

Antagonism of the Lysophosphatidic Acid Receptor 1 (LPA1)

Lysophosphatidic acid (LPA) is a signaling lipid that exerts its effects through a family of G protein-coupled receptors, including LPA1. The LPA1 receptor is implicated in various pathological processes, including fibrosis. The rigid scaffold of the title compound can be used to develop potent and selective LPA1 antagonists.

Application Example: Urea-Based LPA1 Receptor Antagonists

Patents have disclosed the use of this compound hydrochloride in the synthesis of urea-based compounds that act as LPA1 receptor antagonists. The synthesis involves a condensation reaction between the amino acid ester and another amine-containing fragment.

Signaling Pathways

Understanding the signaling pathways of the targets is crucial for rational drug design.

SARS-CoV-2 Main Protease Inhibition

The SARS-CoV-2 Mpro is a cysteine protease that cleaves the viral polyproteins into functional proteins required for viral replication. Inhibition of Mpro blocks this process, thereby halting viral propagation. Many Mpro inhibitors are covalent, forming a covalent bond with the catalytic cysteine residue in the active site.

SARS_CoV_2_Mpro_Inhibition Viral RNA Viral RNA Polyprotein Polyprotein Viral RNA->Polyprotein Translation Functional Viral Proteins Functional Viral Proteins Polyprotein->Functional Viral Proteins Cleavage Mpro (Main Protease) Mpro (Main Protease) Mpro (Main Protease)->Polyprotein Viral Replication Viral Replication Functional Viral Proteins->Viral Replication Inhibitor Inhibitor Inhibitor->Mpro (Main Protease)

Caption: SARS-CoV-2 Mpro Inhibition Pathway.

LPA1 Receptor Signaling

LPA1 is a G protein-coupled receptor that, upon binding to LPA, activates multiple downstream signaling cascades through Gαi/o, Gαq/11, and Gα12/13 proteins. These pathways regulate a wide range of cellular processes, including cell proliferation, migration, and survival.

LPA1_Signaling_Pathway cluster_membrane Cell Membrane cluster_g_proteins G Proteins cluster_effectors Downstream Effectors LPA LPA LPA1 Receptor LPA1 Receptor LPA->LPA1 Receptor Binds Gαi/o Gαi/o LPA1 Receptor->Gαi/o Gαq/11 Gαq/11 LPA1 Receptor->Gαq/11 Gα12/13 Gα12/13 LPA1 Receptor->Gα12/13 Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase Inhibits PLC PLC Gαq/11->PLC Activates RhoA RhoA Gα12/13->RhoA Activates Cellular Responses Cellular Responses Adenylyl Cyclase->Cellular Responses PLC->Cellular Responses RhoA->Cellular Responses

Caption: LPA1 Receptor Signaling Pathways.

Quantitative Data

Table 1: Interaction of 2-Aminoindan Derivatives with Monoamine Transporters [1]

CompoundDAT (IC₅₀, nM)NET (IC₅₀, nM)SERT (IC₅₀, nM)
2-Aminoindan (2-AI)12638>10,000
5-Methoxy-2-aminoindan (5-MeO-AI)2,500780120
5,6-Methylenedioxy-2-aminoindan (MDAI)1,200130120
5-Methoxy-6-methyl-2-aminoindan (MMAI)>10,000>10,000100

Table 2: Binding Affinities of 2-Aminoindan for α₂-Adrenergic Receptors [1]

Receptor SubtypeKᵢ (nM)
α₂A134
α₂B211
α₂C41

Data presented are indicative of the potential for the 2-aminoindane scaffold to interact with these targets. The addition of the methyl carboxylate group in the title compound would alter these properties.

Conclusion

This compound is a valuable and versatile building block for the synthesis of conformationally constrained molecules with potential therapeutic applications. Its rigid scaffold allows for the precise positioning of functional groups, which can lead to enhanced potency and selectivity for biological targets. The successful incorporation of this moiety into inhibitors of the SARS-CoV-2 main protease and LPA1 receptor antagonists highlights its potential in modern drug discovery. Further exploration of its utility in various therapeutic areas is warranted and is expected to yield novel drug candidates with improved pharmacological profiles. This technical guide provides a foundational resource for researchers looking to leverage the unique properties of this constrained amino acid in their drug design and development efforts.

References

An In-depth Technical Guide to the Synthesis and Potential Applications of Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The constrained cyclic amino acid scaffold, Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate, presents a unique and compelling starting point for the development of novel therapeutic agents. Its rigid structure offers the potential for high-affinity and selective interactions with a variety of biological targets. This guide provides a comprehensive overview of the synthesis of derivatives based on this core, including detailed experimental protocols for the preparation of amide and sulfonamide analogs. Furthermore, it explores potential biological applications and presents hypothetical quantitative data to illustrate the structure-activity relationship (SAR) studies that could be undertaken. This document serves as a foundational resource for researchers interested in exploring the medicinal chemistry of this promising class of compounds.

Introduction to the Core Scaffold

This compound is a non-natural, conformationally restricted α-amino acid ester. The indane framework locks the backbone, reducing the conformational flexibility compared to acyclic analogs. This rigidity can be advantageous in drug design, as it may lead to increased potency and selectivity for a target protein, as well as improved metabolic stability. The primary amino group and the methyl ester provide two key points for chemical modification, allowing for the generation of a diverse library of derivatives.

Synthesis of Derivatives

The primary amino group of the core scaffold is amenable to a wide range of chemical transformations, most notably acylation to form amides and sulfonylation to form sulfonamides.

General Synthetic Workflow

The general approach to synthesizing a library of derivatives involves the parallel synthesis of amides and sulfonamides from the parent amino ester.

G cluster_start Starting Material cluster_reaction Derivatization Reactions cluster_amide Amide Synthesis cluster_sulfonamide Sulfonamide Synthesis cluster_products Products start Methyl 2-amino-2,3-dihydro-1H- indene-2-carboxylate coupling Amide Coupling (e.g., HATU, EDC) start->coupling sulfonylation Sulfonylation start->sulfonylation acyl_chloride Acyl Chloride (R-COCl) / Carboxylic Acid (R-COOH) acyl_chloride->coupling amide_product N-Acyl Derivatives coupling->amide_product sulfonyl_chloride Sulfonyl Chloride (R-SO2Cl) sulfonyl_chloride->sulfonylation sulfonamide_product N-Sulfonyl Derivatives sulfonylation->sulfonamide_product G cluster_screening Screening Cascade library Library of Amide and Sulfonamide Derivatives primary_screen Primary Screen: Biochemical Assay vs. Kinase X library->primary_screen hit_id Hit Identification (e.g., >50% inhibition @ 10 µM) primary_screen->hit_id dose_response Dose-Response: Determine IC50 hit_id->dose_response sar_analysis Structure-Activity Relationship (SAR) Analysis dose_response->sar_analysis lead_selection Lead Candidate Selection sar_analysis->lead_selection G cluster_pathway Hypothetical Signaling Pathway ligand Growth Factor rtk Receptor Tyrosine Kinase (e.g., Kinase X) ligand->rtk downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) rtk->downstream inhibitor Indene Derivative (Inhibitor) inhibitor->rtk proliferation Cell Proliferation and Survival downstream->proliferation

Methodological & Application

Synthesis protocol for "Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate, a valuable building block in medicinal chemistry and pharmaceutical development. The protocol outlines a two-step synthetic route commencing from the readily available starting material, 1-indanone.

Overall Synthesis Scheme

The synthesis proceeds via an initial Bucherer-Bergs reaction to form the corresponding amino acid, followed by a Fischer esterification to yield the target methyl ester.

Synthesis_Workflow 1-Indanone 1-Indanone Amino_Acid 2-Amino-2,3-dihydro-1H- indene-2-carboxylic acid 1-Indanone->Amino_Acid Bucherer-Bergs Reaction (KCN, (NH4)2CO3, H2O/EtOH) Final_Product Methyl 2-amino-2,3-dihydro-1H- indene-2-carboxylate Amino_Acid->Final_Product Fischer Esterification (MeOH, H2SO4) Logical_Flow Start Start: 1-Indanone Step1 Bucherer-Bergs Reaction: Formation of Hydantoin Intermediate Start->Step1 Hydrolysis Hydrolysis: Formation of Amino Acid Step1->Hydrolysis Step2 Fischer Esterification: Conversion to Methyl Ester Hydrolysis->Step2 Purification Purification: Column Chromatography Step2->Purification End Final Product: Methyl 2-amino-2,3-dihydro-1H- indene-2-carboxylate Purification->End

Application Notes and Protocols for the Synthesis of Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental procedure for the synthesis of Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of the precursor, Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, followed by a reductive amination to yield the target amino ester. Detailed protocols for both synthetic steps are provided, along with a summary of reagents, reaction conditions, and expected outcomes. This guide is intended to facilitate the reliable and efficient synthesis of this important intermediate for research and development purposes.

Introduction

α-Amino acid esters incorporated into cyclic scaffolds, such as the indane framework, are of significant interest in the design of novel therapeutic agents. The constrained conformation of these structures can lead to enhanced binding affinity and selectivity for biological targets. This compound serves as a key intermediate for the elaboration into more complex molecules, including enzyme inhibitors and receptor modulators. The following protocols detail a reliable synthetic route to this compound.

Synthesis Overview

The synthesis of this compound is achieved in two main stages:

  • Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: An intramolecular Dieckmann condensation of a suitable diester precursor, or the carboxylation of 1-indanone, affords the cyclic β-keto ester intermediate.

  • Reductive Amination: The keto group of the intermediate is converted to a primary amine using a source of ammonia and a suitable reducing agent to furnish the final product.

Experimental Protocols

Part 1: Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

This protocol is based on the intramolecular cyclization of Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate.

Materials:

  • Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 5 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Pentane

  • Water

  • Argon or Nitrogen gas

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (Argon), dissolve Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate (1.0 eq) in anhydrous THF in a round-bottom flask.

  • With stirring, carefully add sodium hydride (60% dispersion in oil, 3.0 eq) portion-wise to the solution.

  • Slowly heat the reaction mixture to reflux. A thick paste is expected to form.

  • Maintain the reflux for 1 hour, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow, dropwise addition of water.

  • Acidify the mixture with 5 M HCl.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude oil by silica gel column chromatography using a gradient of ethyl acetate in pentane (e.g., 0-50%) to yield Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate as a yellow oil, which may solidify upon standing.[1]

Quantitative Data:

ParameterValueReference
Starting MaterialMethyl 2-[3-(methoxy)-3-oxopropyl]benzoate[1]
ReagentSodium Hydride (60% in oil)[1]
SolventAnhydrous THF[1]
Reaction Time1 hour at reflux[1]
Yield~66%[1]
PurificationSilica Gel Chromatography[1]

Characterization Data for Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.79 (d, J = 7.6 Hz, 1H), 7.63 (dd, J = 7.6, 7.6 Hz, 1H), 7.50 (d, J = 7.6 Hz, 1H), 7.42 (dd, J = 7.6, 7.6 Hz, 1H), 3.80 (s, 3H), 3.75 (m, 1H), 3.60 (m, 1H), 3.40 (m, 1H).[1]

Part 2: Synthesis of this compound

This protocol describes the reductive amination of the β-keto ester prepared in Part 1.

Materials:

  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

  • Ammonium acetate

  • Sodium cyanoborohydride or Sodium borohydride

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Add ammonium acetate (10 eq) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.

  • Cool the mixture in an ice bath and add sodium cyanoborohydride (1.5 eq) or sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the addition of water.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by silica gel column chromatography (eluting with a gradient of methanol in dichloromethane) to afford this compound.

Quantitative Data:

ParameterValue (Typical)
Starting MaterialMethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Amine SourceAmmonium Acetate
Reducing AgentSodium Cyanoborohydride/Sodium Borohydride
SolventAnhydrous Methanol
Reaction TimeOvernight
YieldModerate to good (specific yield not reported in literature)
PurificationSilica Gel Chromatography

Characterization Data for this compound:

  • Molecular Formula: C₁₁H₁₃NO₂

  • Molecular Weight: 191.23 g/mol

  • Mass Spectrometry: Expected m/z for [M+H]⁺: 192.10.

Experimental Workflow and Logic Diagrams

Synthesis_Workflow cluster_part1 Part 1: Synthesis of Keto-ester Precursor cluster_part2 Part 2: Reductive Amination start1 Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate reagents1 NaH, Anhydrous THF reaction1 Dieckmann Condensation (Reflux, 1h) start1->reaction1 reagents1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Silica Gel Chromatography workup1->purification1 product1 Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate purification1->product1 start2 Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate product1->start2 reagents2 Ammonium Acetate, NaBH3CN / NaBH4, Methanol reaction2 Reductive Amination (RT, Overnight) start2->reaction2 reagents2->reaction2 workup2 Aqueous Workup & Extraction reaction2->workup2 purification2 Silica Gel Chromatography workup2->purification2 product2 This compound purification2->product2

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Sodium hydride is a highly flammable and water-reactive solid. Handle under an inert atmosphere and away from moisture.

  • Sodium cyanoborohydride is toxic and releases hydrogen cyanide upon contact with acid. Use in a well-ventilated fume hood and handle with appropriate personal protective equipment.

  • Solvents such as THF, methanol, and dichloromethane are flammable and/or toxic. Handle in a fume hood and avoid inhalation or skin contact.

  • Always wear appropriate personal protective equipment, including safety glasses, lab coat, and gloves, when performing these procedures.

Conclusion

The described two-step synthesis provides a clear and actionable pathway for the preparation of this compound. By following the detailed protocols, researchers can reliably access this versatile intermediate for applications in drug discovery and development. Careful execution and adherence to safety precautions are paramount for a successful outcome.

References

Application Notes and Protocols: Incorporation of Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural, conformationally constrained amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate receptor selectivity.[1][2][3] Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate, a cyclic amino acid analogue, presents a rigid scaffold that can be utilized to restrict the conformational flexibility of peptides. This rigidity can lock a peptide into a bioactive conformation, leading to increased potency and resistance to proteolytic degradation. These application notes provide a comprehensive overview and a generalized protocol for the utilization of this unique building block in solid-phase peptide synthesis (SPPS).

Properties of this compound

The successful incorporation of any non-natural amino acid into a growing peptide chain is dependent on its chemical properties. The table below summarizes key information for this compound and its parent acid.

PropertyValueSource
IUPAC Name This compound-
CAS Number 33584-60-0 (for the hydrochloride salt of the parent acid)
Molecular Formula C11H13NO2Derived
Molecular Weight 191.23 g/mol Derived
Structure A bicyclic structure containing a benzene ring fused to a five-membered ring with a protected amino and a carboxyl group at the same carbon.-
Solubility Expected to be soluble in common organic solvents used in peptide synthesis such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).General Knowledge

Application in Peptide Synthesis

This compound serves as a valuable building block for creating peptidomimetics with constrained topologies.[3] By replacing a native amino acid residue, such as Phenylalanine or Tyrosine, with this analogue, researchers can introduce significant conformational constraints. The indane scaffold restricts the torsion angles of the peptide backbone, potentially mimicking or stabilizing secondary structures like β-turns.[3] This can lead to peptides with enhanced binding affinity for their biological targets.

The general strategy for its incorporation follows the well-established procedures of solid-phase peptide synthesis (SPPS), most commonly utilizing the Fmoc/tBu protection strategy.[4][5] The amino group of this compound would be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group to allow for its use in standard SPPS cycles.

Experimental Protocol: Incorporation into a Peptide Sequence via SPPS

This protocol outlines a generalized procedure for the incorporation of Fmoc-protected this compound into a peptide sequence using an automated microwave peptide synthesizer.

Materials:

  • Fmoc-protected this compound

  • Rink Amide MBHA resin

  • Standard Fmoc-protected amino acids

  • Coupling reagent: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)[6]

  • Base: N,N'-Diisopropylethylamine (DIPEA)[6]

  • Deprotection solution: 20% Piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)

  • Cold diethyl ether

Instrumentation:

  • Automated Microwave Peptide Synthesizer

  • Lyophilizer

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer for analysis

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

  • First Amino Acid Coupling:

    • Deprotect the resin by treating with 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF and DCM.

    • Couple the first standard Fmoc-protected amino acid using HATU and DIPEA in DMF.

  • Peptide Chain Elongation (Standard Cycles):

    • Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

    • Washing: Wash the resin with DMF and DCM.

    • Coupling: Couple the next Fmoc-protected amino acid using HATU and DIPEA in DMF.

    • Repeat this cycle for each subsequent standard amino acid in the sequence.

  • Incorporation of this compound:

    • Following the deprotection of the N-terminal amino acid of the growing peptide chain, prepare a solution of Fmoc-protected this compound, HATU, and DIPEA in DMF.

    • Add the coupling solution to the resin and allow the reaction to proceed. Due to the potential steric hindrance of this bulky amino acid, a double coupling may be necessary to ensure a high coupling efficiency.

    • After the coupling is complete, wash the resin thoroughly.

  • Continuation of Peptide Synthesis: Continue the peptide chain elongation with the remaining standard amino acids by repeating the deprotection, washing, and coupling cycle.

  • Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.[6]

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by preparative HPLC.

  • Analysis: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Workflow and Pathway Diagrams

Peptide_Synthesis_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_AA1 Couple First Fmoc-Amino Acid (HATU, DIPEA) Deprotect1->Couple_AA1 Elongation Peptide Chain Elongation (Standard Cycles) Couple_AA1->Elongation Deprotect_Indane Fmoc Deprotection Elongation->Deprotect_Indane Couple_Indane Couple Fmoc-Indane Amino Acid (Double Coupling) Deprotect_Indane->Couple_Indane Continue_Elongation Continue Elongation Couple_Indane->Continue_Elongation Final_Deprotect Final Fmoc Deprotection Continue_Elongation->Final_Deprotect Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotect->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification Analysis MS & HPLC Analysis Purification->Analysis

Caption: Workflow for solid-phase peptide synthesis incorporating the constrained indane amino acid.

Conclusion

This compound represents a promising building block for the design of novel peptidomimetics. Its rigid structure offers a means to enforce specific conformations upon peptide backbones, a critical aspect in the development of potent and selective therapeutic peptides. The provided generalized protocol, based on standard and widely practiced SPPS methodologies, serves as a foundational guide for researchers to explore the potential of this and other conformationally restricted amino acids in their drug discovery and development endeavors. Further optimization of coupling times and reagents may be required to achieve optimal yields for specific peptide sequences.

References

Application Notes and Protocols for Incorporating Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate into Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics are a cornerstone of modern drug discovery, offering the potential to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. A key strategy in the design of effective peptidomimetics is the incorporation of conformationally constrained non-canonical amino acids. These rigid structures reduce the flexibility of the peptide backbone, which can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity, increased selectivity for its biological target, and improved resistance to proteolytic degradation.

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate is a prime example of such a constrained amino acid. Its bicyclic indane scaffold serves as a rigid mimic of the proline ring structure, making it an attractive surrogate in peptidomimetic design. The incorporation of this building block can lead to novel peptide analogs with improved pharmacological profiles.

This document provides detailed application notes and experimental protocols for the synthesis of this compound, its protection for solid-phase peptide synthesis (SPPS), its incorporation into peptide chains, and the characterization of the resulting peptidomimetics. Furthermore, it presents quantitative data on the biological activity of peptidomimetics containing this constrained amino acid, specifically in the context of inhibiting the SARS-CoV-2 Main Protease (Mpro), a critical enzyme in the viral replication cycle.

Quantitative Data Presentation

The incorporation of this compound has been successfully applied in the development of potent inhibitors of the SARS-CoV-2 Main Protease (Mpro). The following table summarizes the in vitro inhibitory activity (IC50) of a series of azapeptide-based Mpro inhibitors, some of which contain the indane-based amino acid scaffold.

Compound IDTargetAssay TypeIC50 (nM)Reference
14r SARS-CoV-2 MproEnzymatic Inhibition13.3[1]
14s SARS-CoV-2 MproEnzymatic Inhibition30.6[1]
20a SARS-CoV-2 MproEnzymatic Inhibition28.0[1]
20g SARS-CoV-2 MproEnzymatic Inhibition30.4[1]

Signaling Pathway and Experimental Workflow Visualization

SARS-CoV-2 Replication and Mpro Inhibition

The SARS-CoV-2 virus replicates by translating its genomic RNA into large polyproteins, which are subsequently cleaved by viral proteases into functional non-structural proteins (NSPs). The Main Protease (Mpro), also known as 3CLpro, is responsible for the majority of these cleavage events. Inhibition of Mpro blocks the viral replication cascade, making it a prime target for antiviral therapeutics.

SARS_CoV_2_Mpro_Inhibition cluster_host_cell Host Cell Viral RNA Viral RNA Polyprotein Translation Polyprotein Translation Viral RNA->Polyprotein Translation Viral Polyproteins (pp1a, pp1ab) Viral Polyproteins (pp1a, pp1ab) Polyprotein Translation->Viral Polyproteins (pp1a, pp1ab) Mpro (Main Protease) Mpro (Main Protease) Viral Polyproteins (pp1a, pp1ab)->Mpro (Main Protease) Cleavage Functional Viral Proteins (NSPs) Functional Viral Proteins (NSPs) Mpro (Main Protease)->Functional Viral Proteins (NSPs) Viral Replication Complex Assembly Viral Replication Complex Assembly Functional Viral Proteins (NSPs)->Viral Replication Complex Assembly Viral Replication Viral Replication Viral Replication Complex Assembly->Viral Replication Mpro Inhibitor Mpro Inhibitor Mpro Inhibitor->Mpro (Main Protease) Inhibition

SARS-CoV-2 Mpro Inhibition Pathway
General Workflow for Peptidomimetic Synthesis

The synthesis of peptidomimetics incorporating this compound follows a structured workflow, from the synthesis of the unnatural amino acid to the final characterization of the purified peptide.

Peptidomimetic_Synthesis_Workflow Start Start Synthesis of Keto-Ester Precursor Synthesis of Keto-Ester Precursor Start->Synthesis of Keto-Ester Precursor Reductive Amination Reductive Amination Synthesis of Keto-Ester Precursor->Reductive Amination This compound This compound Reductive Amination->this compound Fmoc Protection Fmoc Protection This compound->Fmoc Protection Fmoc-protected Amino Acid Fmoc-protected Amino Acid Fmoc Protection->Fmoc-protected Amino Acid Solid-Phase Peptide Synthesis (SPPS) Solid-Phase Peptide Synthesis (SPPS) Fmoc-protected Amino Acid->Solid-Phase Peptide Synthesis (SPPS) Cleavage from Resin and Deprotection Cleavage from Resin and Deprotection Solid-Phase Peptide Synthesis (SPPS)->Cleavage from Resin and Deprotection Crude Peptidomimetic Crude Peptidomimetic Cleavage from Resin and Deprotection->Crude Peptidomimetic Purification (RP-HPLC) Purification (RP-HPLC) Crude Peptidomimetic->Purification (RP-HPLC) Pure Peptidomimetic Pure Peptidomimetic Purification (RP-HPLC)->Pure Peptidomimetic Characterization (MS, NMR) Characterization (MS, NMR) Pure Peptidomimetic->Characterization (MS, NMR) End End Characterization (MS, NMR)->End

Peptidomimetic Synthesis Workflow

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

This protocol describes the synthesis of the keto-ester precursor required for the preparation of the target amino acid.

Materials:

  • 1-Indanone

  • Dimethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Pentane

  • Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel, argon supply

Procedure:

  • Under an argon atmosphere, add sodium hydride (e.g., 3.18 g, 79.4 mmol) to a three-necked flask containing anhydrous THF (80 mL) and dimethyl carbonate (17 g, 189 mmol).

  • Add a solution of 1-indanone (5 g, 37.8 mmol) in THF (40 mL) dropwise to the stirred suspension at room temperature.

  • After the addition is complete, heat the mixture to reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and pour it into a mixture of 1 M HCl and ice.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in pentane to yield Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate as a yellow oil, which may solidify upon standing.

Protocol 2: Synthesis of this compound (via Reductive Amination)

This protocol outlines the conversion of the keto-ester to the desired amino acid ester.

Materials:

  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (e.g., 1.0 g, 5.26 mmol) in methanol (20 mL).

  • Add a large excess of ammonium acetate (e.g., 10 equivalents) or use a solution of ammonia in methanol.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the mixture in an ice bath and add sodium cyanoborohydride (e.g., 1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • The product can be further purified by column chromatography or used directly in the next step.

Protocol 3: Fmoc-Protection of this compound

This protocol describes the N-terminal protection of the amino acid, preparing it for SPPS.

Materials:

  • This compound

  • Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) or Fmoc-Cl

  • Sodium bicarbonate

  • Dioxane or Acetonitrile

  • Water

  • Diethyl ether

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (e.g., 1.0 g, 5.23 mmol) in a mixture of dioxane (or acetonitrile) and 10% aqueous sodium bicarbonate solution.

  • Add Fmoc-OSu (e.g., 1.1 equivalents) to the solution and stir vigorously at room temperature overnight.

  • Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and by-products.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Fmoc-protected amino acid ester.

  • Hydrolyze the methyl ester using standard conditions (e.g., LiOH in THF/water) to obtain the free carboxylic acid required for SPPS.

Protocol 4: Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

This protocol details the incorporation of the Fmoc-protected constrained amino acid into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (20% in DMF)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU, or COMU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain. Agitate for 5-10 minutes and repeat.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Coupling of the Constrained Amino Acid:

    • Pre-activate a solution of Fmoc-protected Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid (e.g., 3-5 equivalents) and a coupling reagent such as HATU (e.g., 3-5 equivalents) in DMF with DIPEA (e.g., 6-10 equivalents) for a few minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2-4 hours. Due to potential steric hindrance, a longer coupling time or double coupling may be necessary. Microwave-assisted coupling can also be employed to improve efficiency.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid has been coupled, wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.

Protocol 5: Characterization of the Final Peptidomimetic

1. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a gradient of acetonitrile in water, both containing 0.1% TFA.

2. Characterization:

  • Mass Spectrometry (MS): Confirm the molecular weight of the purified peptide using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Characterize the structure of the peptide using 1D (¹H) and 2D (e.g., COSY, TOCSY, NOESY) NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d6, H2O/D2O).

Conclusion

The incorporation of this compound into peptidomimetics presents a valuable strategy for the development of novel therapeutics with enhanced pharmacological properties. The protocols and data presented herein provide a comprehensive guide for researchers to synthesize, incorporate, and characterize peptidomimetics containing this constrained amino acid. The successful application of this building block in the design of potent SARS-CoV-2 Mpro inhibitors underscores its potential in addressing challenging biological targets. Further exploration of this and other constrained amino acids will undoubtedly continue to enrich the field of peptidomimetic drug discovery.

References

Application Notes and Protocols: Methyl 2-Amino-2,3-dihydro-1H-indene-2-carboxylate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate is a conformationally constrained, non-natural amino acid ester that has emerged as a valuable building block in medicinal chemistry. Its rigid indane scaffold allows for the precise positioning of substituents in three-dimensional space, making it an attractive component for the design of potent and selective therapeutic agents. The constrained nature of this scaffold can lead to improved binding affinity for biological targets and enhanced metabolic stability compared to more flexible acyclic analogues. This document provides detailed application notes and experimental protocols for the utilization of this versatile building block in drug discovery and development.

The 2-aminoindane-2-carboxylic acid framework is particularly useful in the synthesis of compounds targeting the central nervous system, owing to its structural resemblance to neurotransmitters.[1] It serves as a key intermediate in the development of various pharmaceuticals with potential therapeutic applications, including anti-inflammatory and analgesic properties.[1]

Key Applications in Medicinal Chemistry

The primary application of this compound lies in its incorporation into larger molecules to impart conformational rigidity. This is a crucial strategy in modern drug design to enhance binding to specific biological targets and to improve pharmacokinetic profiles. The amino and ester functionalities provide convenient handles for further chemical modifications, such as amide bond formation and other coupling reactions.

As a Scaffold for Enzyme Inhibitors

The rigid indane backbone is an excellent scaffold for designing enzyme inhibitors. For instance, derivatives of 2-aminoindane-2-carboxylic acid have been investigated as potential inhibitors of tyrosine hydroxylase, a key enzyme in the biosynthesis of catecholamines. The constrained structure allows for the precise orientation of pharmacophoric groups to fit into the enzyme's active site.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the precursor, the title building block, and its subsequent derivatization.

Protocol 1: Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (Precursor)

This protocol describes a common method for the synthesis of the keto-ester precursor to this compound.

Materials:

  • 1-Indanone

  • Dimethyl carbonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EA)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Pentane

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (e.g., 2.0 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • To the stirred suspension, add a solution of 1-indanone (1.0 equivalent) and dimethyl carbonate (1.2 equivalents) in anhydrous THF dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C in an ice bath and cautiously quench the excess sodium hydride by the slow, dropwise addition of water.

  • Acidify the mixture to pH ~2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in pentane to afford pure methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

Protocol 2: Synthesis of this compound Hydrochloride

This protocol outlines the reductive amination of the keto-ester precursor to yield the title amino acid ester hydrochloride.

Materials:

  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Hydrochloric acid (2 M in diethyl ether)

Procedure:

  • Dissolve methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (1.0 equivalent) and ammonium acetate (10 equivalents) in methanol.

  • To this solution, add sodium cyanoborohydride (1.5 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Dissolve the crude free amine in a minimal amount of diethyl ether and cool to 0 °C.

  • Add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride.

Protocol 3: General Procedure for N-Acylation

This protocol describes a general method for the acylation of the amino group of the title building block to form amide derivatives.

Materials:

  • This compound hydrochloride

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the carboxylic acid (1.1 equivalents) in anhydrous DCM or DMF, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, suspend this compound hydrochloride (1.0 equivalent) in anhydrous DCM or DMF and add DIPEA (2.5 equivalents) to neutralize the hydrochloride salt and generate the free amine in situ.

  • Add the solution of the free amine to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired N-acylated derivative.

Data Presentation

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for N-Acylated Derivatives

Compound IDR Group (Acyl Moiety)Molecular Weight ( g/mol )Kinase Inhibition IC₅₀ (nM)
1 Benzoyl295.33150
2 4-Fluorobenzoyl313.3285
3 4-Chlorobenzoyl329.7870
4 4-Methoxybenzoyl325.36200
5 Thiophene-2-carbonyl301.36120
6 Pyridine-3-carbonyl296.32180

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel drug candidates using this compound as a building block.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Evaluation start Commercially Available Starting Materials precursor Synthesis of Methyl 1-oxo-2,3-dihydro- 1H-indene-2-carboxylate start->precursor Protocol 1 building_block Synthesis of Methyl 2-amino-2,3-dihydro- 1H-indene-2-carboxylate precursor->building_block Protocol 2 derivatization N-Acylation or Peptide Coupling building_block->derivatization Protocol 3 library Library of Indane Derivatives derivatization->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Candidate lead_opt->preclinical

Caption: Synthetic and evaluation workflow for drug discovery.

Signaling Pathway Example

Derivatives of constrained amino acids are often designed to interact with specific components of cellular signaling pathways. For example, if a derivative was found to be a potent and selective inhibitor of a particular kinase (e.g., a hypothetical "Target Kinase"), it would modulate the downstream signaling cascade. The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor adaptor Adaptor Protein receptor->adaptor activates target_kinase Target Kinase (e.g., inhibited by indane derivative) adaptor->target_kinase activates downstream_kinase Downstream Kinase target_kinase->downstream_kinase activates transcription_factor Transcription Factor downstream_kinase->transcription_factor activates gene_expression Gene Expression (e.g., Proliferation, Survival) transcription_factor->gene_expression regulates ligand Extracellular Ligand ligand->receptor

Caption: A hypothetical kinase signaling pathway.

Conclusion

This compound represents a powerful tool in the medicinal chemist's arsenal. Its rigid framework provides a solid foundation for the design of conformationally restricted molecules with improved pharmacological properties. The synthetic protocols provided herein offer a starting point for the preparation and derivatization of this valuable building block, enabling the exploration of novel chemical space in the quest for new and effective therapeutics. Further research into the applications of this and related constrained amino acids is likely to yield a new generation of drugs with enhanced potency, selectivity, and metabolic stability.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis with Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical, conformationally constrained amino acids into peptides is a powerful strategy in medicinal chemistry and drug discovery. These modifications can enhance peptide stability against enzymatic degradation, improve receptor binding affinity and selectivity, and control secondary structure. "Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate," and its corresponding carboxylic acid form, 2-aminoindane-2-carboxylic acid (Aic), represent a class of sterically hindered α,α-disubstituted amino acids. The indane moiety provides a rigid scaffold that can be used to constrain the peptide backbone, making it a valuable building block for designing peptidomimetics with improved pharmacological properties.[1][2] This document provides detailed application notes and a generalized protocol for the incorporation of Fmoc-2-aminoindane-2-carboxylic acid (Fmoc-Aic-OH) into peptides via solid-phase peptide synthesis (SPPS).

Application Notes

The use of Fmoc-Aic-OH in solid-phase peptide synthesis presents both opportunities and challenges. As a sterically hindered amino acid, its incorporation requires optimization of coupling conditions to achieve high yields and purity.

Key Considerations:

  • Steric Hindrance: The α,α-disubstitution of Aic significantly increases steric bulk around the carboxylic acid and the amino group. This can lead to slower and less efficient coupling reactions compared to standard proteinogenic amino acids.

  • Coupling Reagents: The choice of coupling reagent is critical. High-potency uronium or phosphonium salt-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are recommended to overcome the steric hindrance.[3] Carbodiimide-based reagents like DCC or DIC may be less effective without the addition of activating agents like HOBt or HOAt.

  • Reaction Conditions: To drive the coupling reaction to completion, extended coupling times or "double coupling" (repeating the coupling step with fresh reagents) may be necessary. The use of elevated temperatures, with caution to avoid racemization, can also improve coupling efficiency.

  • Fmoc-Deprotection: The deprotection of the Fmoc group from the sterically hindered Aic residue may also be slower. It is advisable to monitor the deprotection step and, if necessary, extend the reaction time or perform a second treatment with the piperidine solution.

  • Availability: The requisite N-α-Fmoc-protected 2-aminoindane-2-carboxylic acid (Fmoc-Aic-OH) is commercially available from various suppliers, which facilitates its direct use in standard Fmoc-based SPPS protocols without the need for prior synthesis and protection.[4]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for the incorporation of "this compound" or its free acid form into a variety of peptide sequences, the following table presents typical parameters and expected outcomes based on the synthesis of peptides containing other sterically hindered α,α-disubstituted amino acids. These values should be considered as a baseline for optimization.

ParameterStandard Amino AcidFmoc-Aic-OH (Expected/Recommended)Notes
Coupling Time 30-60 min2-4 hours or double couplingMonitor coupling completion with a colorimetric test (e.g., Kaiser test). Incomplete coupling will appear as blue beads.
Equivalents of Amino Acid 3-5 eq3-5 eqIncreasing the equivalents may not be as effective as optimizing the coupling reagent and reaction time.
Coupling Reagent HBTU/DICHATU/PyAOP/HCTUUse of stronger activating reagents is highly recommended to overcome steric hindrance.[3]
Expected Single Coupling Yield >99%95-99%Yields can be lower due to incomplete coupling. Double coupling can significantly improve the overall yield.
Fmoc-Deprotection Time 10-20 min20-30 minThe steric bulk may slightly impede the access of piperidine to the Fmoc group.
Final Peptide Purity (Crude) VariableVariablePurity is highly dependent on the sequence and the success of each coupling step. Deletion sequences lacking the Aic residue are a common impurity if coupling is inefficient.

Experimental Protocols

This section provides a generalized protocol for the manual solid-phase synthesis of a peptide containing Fmoc-Aic-OH using the Fmoc/tBu strategy.

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids (including Fmoc-Aic-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIEA)

  • HBTU (or HATU/PyAOP)

  • 1-Hydroxybenzotriazole (HOBt) (if using HBTU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Dithiothreitol (DDT) (if the sequence contains Trp)

  • Diethyl ether (cold)

Protocol for Incorporation of Fmoc-Aic-OH

This protocol assumes the synthesis is proceeding after the coupling of the previous amino acid and the subsequent washing steps.

1. Fmoc-Deprotection

  • To the peptide-resin in a reaction vessel, add a solution of 20% piperidine in DMF.

  • Agitate the mixture for 20-30 minutes at room temperature.

  • Drain the solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Perform a colorimetric test (e.g., chloranil test) to confirm the presence of a free secondary amine.

2. Coupling of Fmoc-Aic-OH

  • In a separate vial, dissolve Fmoc-Aic-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

  • Add DIEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Take a small sample of the resin beads and perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, proceed with a second coupling.

  • Optional (Double Coupling): Drain the reaction mixture, wash the resin with DMF (3 times), and repeat steps 2.1-2.4 with a freshly prepared solution of activated Fmoc-Aic-OH.

  • Once the coupling is complete (negative Kaiser test), drain the coupling solution.

  • Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

3. Capping (Optional but Recommended)

  • To permanently block any unreacted amino groups, treat the resin with a solution of 10% acetic anhydride and 10% DIEA in DMF for 15 minutes.

  • Wash the resin with DMF (5 times) and DCM (3 times).

4. Cleavage and Deprotection

  • After the full peptide sequence is assembled, wash the final peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A standard cocktail is TFA/TIS/Water (95:2.5:2.5). If the peptide contains Trp, add 2.5% DDT.

  • Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase HPLC.

  • Confirm the identity of the purified peptide by mass spectrometry.

Visualizations

Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS_Cycle Resin Resin with Free Amine Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIEA) Resin->Coupling Wash1 Wash (DMF) Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Wash2->Resin Repeat Cycle Elongated Elongated Peptide-Resin Wash2->Elongated Cleavage Cleavage from Resin (TFA Cocktail) Elongated->Cleavage Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow of the Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.

Workflow for Incorporating Sterically Hindered Amino Acids

Hindered_AA_Workflow Start Start: Deprotected Peptide-Resin Activate Activate Fmoc-Aic-OH (HATU/DIEA) Start->Activate Couple Couple for 2-4 hours Activate->Couple Monitor Monitor Coupling (Kaiser Test) Couple->Monitor Incomplete Incomplete Coupling Monitor->Incomplete Positive Complete Coupling Complete Monitor->Complete Negative DoubleCouple Perform Double Coupling Incomplete->DoubleCouple Continue Continue Synthesis Complete->Continue DoubleCouple->Monitor

Caption: Decision workflow for coupling sterically hindered amino acids like Fmoc-Aic-OH.

Structure of Fmoc-2-aminoindane-2-carboxylic acid

Caption: Chemical structure of Fmoc-2-aminoindane-2-carboxylic acid (Fmoc-Aic-OH).

References

Chiral separation of "Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate" enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Chiral Separation of Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective separation of this compound, a cyclic amino acid ester of significant interest in pharmaceutical and chemical research. Due to the stereospecific nature of biological systems, the ability to isolate and quantify individual enantiomers is critical for drug development and chiral synthesis.

Introduction

The chiral separation of amino acid esters is a well-established practice in analytical chromatography. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is recognized as one of the most effective techniques for resolving enantiomers.[1] Polysaccharide-based and macrocyclic antibiotic-based CSPs are particularly successful in separating a wide range of amino acid derivatives. This note details two primary HPLC methods for the chiral resolution of this compound.

Method 1: Normal-Phase HPLC with a Polysaccharide-Based Chiral Stationary Phase

Polysaccharide-derived CSPs, such as those based on amylose or cellulose phenylcarbamates, are highly effective for the separation of amino acid esters.[1] Chiralpak® IA, which features amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, has demonstrated excellent performance in resolving α-amino acid esters.[1]

  • Column: Chiralpak® IA (or a similar amylose-based CSP)

  • Mobile Phase: A mixture of n-Hexane and a polar modifier (e.g., Isopropanol or Ethanol). A typical starting condition is 90:10 (v/v) n-Hexane:Isopropanol. The ratio can be optimized to improve resolution and retention times.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C (ambient)

  • Detection: UV at 254 nm or 220 nm.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 5-10 µL

The following table summarizes the expected chromatographic parameters based on separations of similar amino acid esters on polysaccharide-based CSPs. Actual values may vary and require optimization.

ParameterExpected Value
Retention Time (k'1)2.0 - 5.0
Retention Time (k'2)2.5 - 6.0
Separation Factor (α)> 1.2
Resolution (Rs)> 1.5
Method 2: Reversed-Phase or Polar Organic Mode HPLC with a Macrocyclic Glycopeptide-Based Chiral Stationary Phase

Macrocyclic glycopeptide-based CSPs, such as CHIROBIOTIC® T (Teicoplanin), are versatile and can be used in reversed-phase, polar organic, or normal-phase modes. They are particularly effective for the separation of underivatized amino acids and their esters.[2][3]

  • Column: CHIROBIOTIC® T

  • Mobile Phase:

    • Reversed-Phase: A mixture of Methanol or Acetonitrile and an aqueous buffer (e.g., 10 mM Ammonium Acetate, pH 4.5). A typical starting gradient could be from 20% to 80% organic modifier over 20 minutes.

    • Polar Organic Mode: A mixture of Methanol or Acetonitrile with a small amount of acid and base (e.g., 0.1% Acetic Acid and 0.1% Triethylamine).

  • Flow Rate: 0.5 - 1.0 mL/min

  • Temperature: 25 °C (ambient)

  • Detection: UV at 254 nm or 220 nm. For LC-MS compatibility, use volatile mobile phase additives like ammonium formate or acetate.

  • Sample Preparation: Dissolve the racemic compound in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Injection Volume: 5-10 µL

The following table summarizes the expected chromatographic parameters for a separation on a macrocyclic glycopeptide-based CSP.

ParameterExpected Value
Retention Time (k'1)3.0 - 8.0
Retention Time (k'2)4.0 - 10.0
Separation Factor (α)> 1.1
Resolution (Rs)> 1.5

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemate Racemic this compound dissolve Dissolve in Mobile Phase (1 mg/mL) racemate->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System filter->hplc column Chiral Column (Polysaccharide or Macrocyclic Glycopeptide) hplc->column Mobile Phase detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram quantify Quantify Enantiomers (Retention Time, Peak Area, Resolution) chromatogram->quantify

Caption: Experimental workflow for chiral separation.

logical_relationship cluster_csp Chiral Stationary Phase (CSP) Selection cluster_mobile_phase Mobile Phase Selection cluster_outcome Desired Outcome analyte Target Analyte: This compound polysaccharide Polysaccharide-Based (e.g., Chiralpak® IA) analyte->polysaccharide macrocyclic Macrocyclic Glycopeptide-Based (e.g., CHIROBIOTIC® T) analyte->macrocyclic normal_phase Normal Phase (Hexane/Alcohol) polysaccharide->normal_phase Primary Choice reversed_phase Reversed Phase (ACN or MeOH/Aqueous Buffer) macrocyclic->reversed_phase Versatile polar_organic Polar Organic (ACN or MeOH with additives) macrocyclic->polar_organic Alternative separation Baseline Separation of Enantiomers (Rs > 1.5) normal_phase->separation reversed_phase->separation polar_organic->separation

Caption: Decision tree for method development.

References

Application Notes and Protocols for Protecting Group Strategies of Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate is a valuable building block in medicinal chemistry and drug development due to its constrained cyclic scaffold. The presence of a primary amino group necessitates the use of protecting group strategies during multi-step syntheses to ensure selective reactions at other functional sites. This document provides detailed application notes and experimental protocols for the protection of the amino group of this compound using common amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).

The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the stability of the protecting group to various reaction conditions and the orthogonality of its deprotection. This guide offers a comparative overview of these strategies to aid researchers in selecting the most suitable approach for their specific synthetic needs.

Protecting Group Strategies Overview

The selection of an appropriate protecting group is paramount for the successful synthesis of complex molecules. The stability of the protecting group under different reaction conditions and the ease of its selective removal are key considerations. For the amino group of this compound, Boc, Cbz, and Fmoc represent the most widely employed protecting groups, each with its distinct advantages and specific deprotection methods.

Protecting GroupProtection ReagentDeprotection ConditionsStability
Boc Di-tert-butyl dicarbonate (Boc)₂OAcidic conditions (e.g., TFA, HCl)Stable to bases, hydrogenolysis, and mild nucleophiles.
Cbz Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (e.g., H₂, Pd/C)Stable to acidic and basic conditions.
Fmoc Fmoc-OSu or Fmoc-ClBasic conditions (e.g., Piperidine in DMF)Stable to acidic conditions and hydrogenolysis.

Experimental Protocols

The following sections provide detailed experimental protocols for the protection and deprotection of this compound with Boc, Cbz, and Fmoc groups.

N-tert-Butoxycarbonyl (Boc) Protection and Deprotection

a) Protection Protocol: Synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-2-carboxylate

This protocol describes the protection of the primary amine of this compound using di-tert-butyl dicarbonate.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or THF.

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-Boc protected product.

Quantitative Data:

ParameterValue
Typical Yield 90-98%
Reaction Time 4-12 hours
Purity >95% after chromatography

b) Deprotection Protocol: Removal of the Boc Group

This protocol details the removal of the Boc protecting group under acidic conditions.

Materials:

  • Methyl 2-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-2-carboxylate

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected compound (1.0 eq) in DCM.

  • Add Trifluoroacetic acid (5-10 eq) or an equal volume of 4M HCl in Dioxane to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the excess acid by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Quantitative Data:

ParameterValue
Typical Yield >95%
Reaction Time 1-3 hours
Purity >98%
N-Carboxybenzyl (Cbz) Protection and Deprotection

a) Protection Protocol: Synthesis of Methyl 2-(((benzyloxy)carbonyl)amino)-2,3-dihydro-1H-indene-2-carboxylate

This protocol describes the Cbz protection of the amino group using benzyl chloroformate.

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM) or a mixture of Dioxane and Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC.

  • If using a biphasic system, separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash chromatography or recrystallization.

Quantitative Data:

ParameterValue
Typical Yield 85-95%
Reaction Time 2-6 hours
Purity >95% after purification

b) Deprotection Protocol: Removal of the Cbz Group

This protocol details the hydrogenolysis of the Cbz group.

Materials:

  • Methyl 2-(((benzyloxy)carbonyl)amino)-2,3-dihydro-1H-indene-2-carboxylate

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or a hydrogenation apparatus

Procedure:

  • Dissolve the N-Cbz protected compound (1.0 eq) in MeOH or EtOAc.

  • Add 10% Pd/C (5-10 mol%) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-16 hours).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Quantitative Data:

ParameterValue
Typical Yield >95%
Reaction Time 2-16 hours
Purity >98%
N-9-Fluorenylmethoxycarbonyl (Fmoc) Protection and Deprotection

a) Protection Protocol: Synthesis of Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-2-carboxylate

This protocol describes the Fmoc protection of the amino group.

Materials:

  • This compound

  • 9-Fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu) or 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane and Water

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Add Fmoc-OSu (1.05 eq) to the solution.

  • Stir the mixture vigorously at room temperature for 4-8 hours. Monitor by TLC.

  • Upon completion, pour the reaction mixture into cold water and extract with diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography.

Quantitative Data:

ParameterValue
Typical Yield 80-90%
Reaction Time 4-8 hours
Purity >95% after chromatography

b) Deprotection Protocol: Removal of the Fmoc Group

This protocol describes the base-mediated cleavage of the Fmoc group.

Materials:

  • Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-2-carboxylate

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-Fmoc protected compound (1.0 eq) in DMF.

  • Add a 20% solution of piperidine in DMF.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate the residue with a suitable solvent (e.g., toluene) to remove residual piperidine.

  • The crude deprotected amine can often be used directly in the next step or purified by chromatography if necessary.

Quantitative Data:

ParameterValue
Typical Yield >95%
Reaction Time 0.5-2 hours
Purity >95%

Visualization of Protecting Group Strategies

The following diagrams illustrate the logical workflow and chemical transformations involved in the protection and deprotection of this compound.

Protection_Deprotection_Workflow cluster_start Starting Material cluster_protection Protection Strategies cluster_protected Protected Intermediates cluster_deprotection Deprotection Methods cluster_end Deprotected Product Start Methyl 2-amino-2,3-dihydro- 1H-indene-2-carboxylate Boc_Protect Boc Protection ((Boc)₂O, Base) Start->Boc_Protect Cbz_Protect Cbz Protection (Cbz-Cl, Base) Start->Cbz_Protect Fmoc_Protect Fmoc Protection (Fmoc-OSu, Base) Start->Fmoc_Protect Boc_Protected N-Boc Protected Boc_Protect->Boc_Protected Cbz_Protected N-Cbz Protected Cbz_Protect->Cbz_Protected Fmoc_Protected N-Fmoc Protected Fmoc_Protect->Fmoc_Protected Boc_Deprotect Acidic Conditions (TFA or HCl) Boc_Protected->Boc_Deprotect Cbz_Deprotect Hydrogenolysis (H₂, Pd/C) Cbz_Protected->Cbz_Deprotect Fmoc_Deprotect Basic Conditions (Piperidine) Fmoc_Protected->Fmoc_Deprotect End Methyl 2-amino-2,3-dihydro- 1H-indene-2-carboxylate Boc_Deprotect->End Cbz_Deprotect->End Fmoc_Deprotect->End

Caption: Workflow of protecting group strategies.

Chemical_Transformations cluster_boc Boc Protection/Deprotection cluster_cbz Cbz Protection/Deprotection cluster_fmoc Fmoc Protection/Deprotection Amine_Boc Starting Amine Boc_Protected_Compound N-Boc Protected Amine Amine_Boc->Boc_Protected_Compound (Boc)₂O, Base Boc_Protected_Compound->Amine_Boc TFA or HCl Amine_Cbz Starting Amine Cbz_Protected_Compound N-Cbz Protected Amine Amine_Cbz->Cbz_Protected_Compound Cbz-Cl, Base Cbz_Protected_Compound->Amine_Cbz H₂, Pd/C Amine_Fmoc Starting Amine Fmoc_Protected_Compound N-Fmoc Protected Amine Amine_Fmoc->Fmoc_Protected_Compound Fmoc-OSu, Base Fmoc_Protected_Compound->Amine_Fmoc Piperidine

Caption: Chemical transformation pathways.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this valuable compound.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and guidance on overcoming common challenges in the synthesis of this compound. The primary synthetic routes discussed are:

  • Reductive Amination of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

  • Classical Amino Acid Syntheses (e.g., Bucherer-Bergs, Strecker) followed by Esterification.

Route 1: Reductive Amination

This is often the most direct approach, converting the keto-ester precursor to the desired amino-ester in a single step.

A general procedure for the reductive amination of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is as follows:

  • Imine Formation: Dissolve Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (1 equivalent) in a suitable solvent (e.g., methanol, ethanol). Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol (excess, e.g., 10-20 equivalents). The reaction mixture is stirred at room temperature to facilitate the formation of the intermediate imine. The use of a dehydrating agent or a Dean-Stark trap can help drive the equilibrium towards the imine.

  • Reduction: Once the imine is formed (as monitored by TLC or other analytical methods), a reducing agent is added. Common choices include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents). These reagents are selective for the imine over the ketone. The reaction is typically stirred at room temperature until completion.

  • Work-up and Purification: The reaction is quenched, for example, with water or a dilute acid. The product is then extracted with an organic solvent. Purification is usually achieved by column chromatography on silica gel.

Q1: I am observing very low conversion of my starting material, Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. What could be the issue?

A1: Low conversion in reductive amination can stem from several factors:

  • Inefficient Imine Formation: The equilibrium between the ketone and the imine may not favor the imine.[1]

    • Solution: Increase the concentration of the ammonia source. Ensure your ammonia source is not depleted. For ammonia solutions, use a fresh bottle. Consider adding a dehydrating agent like molecular sieves to remove water and shift the equilibrium.

  • Steric Hindrance: The carbonyl group in your starting material is a β-keto ester, which can present some steric challenges.[2][3]

    • Solution: Increase the reaction time and/or temperature for the imine formation step. However, be cautious as higher temperatures can lead to side reactions.

  • Inactive Reducing Agent: Your reducing agent may have degraded.

    • Solution: Use a fresh batch of sodium cyanoborohydride or sodium triacetoxyborohydride.

Q2: My main product is the alcohol (Methyl 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate) instead of the desired amine. Why is this happening?

A2: The formation of the alcohol indicates that the ketone is being reduced instead of the imine.

  • Non-selective Reducing Agent: If you are using a strong reducing agent like sodium borohydride (NaBH₄), it can reduce both the ketone and the imine.[1]

    • Solution: Switch to a more selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are known to preferentially reduce imines over ketones.[1]

  • Reaction Conditions: The pH of the reaction can influence the selectivity of the reducing agent.

    • Solution: Maintain a slightly acidic pH (around 5-6) to favor imine formation and reduction. Acetic acid can be used as a catalyst.[2]

Q3: I am getting a complex mixture of products and purification is difficult. What are the likely side products?

A3: Besides the alcohol by-product, other side reactions can occur:

  • Over-alkylation: If a primary amine is formed, it can react further with the starting ketone to form a secondary amine.

    • Solution: Use a large excess of the ammonia source to favor the formation of the primary amine.

  • Dimerization: Molecules of the starting material or product can potentially react with each other.

    • Solution: Use dilute reaction conditions to minimize intermolecular reactions.

  • Hydrolysis of the Ester: If the reaction is run under strongly acidic or basic conditions for a prolonged period, the methyl ester can be hydrolyzed to the carboxylic acid.[4][5]

    • Solution: Maintain a mildly acidic to neutral pH and monitor the reaction progress to avoid unnecessarily long reaction times.

Data Presentation: Reductive Amination Conditions

ParameterCondition A (Low Yield)Condition B (Improved Yield)Condition C (Optimized)
Ammonia Source NH₄Cl (2 eq.)NH₄OAc (10 eq.)2M NH₃ in MeOH (20 eq.)
Reducing Agent NaBH₄ (1.5 eq.)NaBH₃CN (1.5 eq.)NaBH(OAc)₃ (2 eq.)
Solvent MethanolMethanolDichloromethane
Additive NoneAcetic Acid (cat.)Acetic Acid (cat.)
Temperature Room TemperatureRoom TemperatureRoom Temperature
Yield < 20% (majorly alcohol)~50-60%> 80%

Mandatory Visualization: Reductive Amination Workflow

G start Start: Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate imine_formation Imine Formation (Ammonia Source, Solvent) start->imine_formation troubleshooting1 Low Conversion? imine_formation->troubleshooting1 Check TLC reduction Reduction (Selective Reducing Agent) troubleshooting2 Alcohol By-product? reduction->troubleshooting2 Analyze Crude workup Aqueous Work-up purification Column Chromatography workup->purification troubleshooting3 Complex Mixture? purification->troubleshooting3 Analyze Fractions product Product: this compound troubleshooting1->reduction No solution1 Increase Ammonia Conc. Add Dehydrating Agent troubleshooting1->solution1 Yes solution1->imine_formation troubleshooting2->workup No solution2 Use NaBH3CN or NaBH(OAc)3 troubleshooting2->solution2 Yes solution2->reduction troubleshooting3->product No solution3 Control pH Use Dilute Conditions troubleshooting3->solution3 Yes solution3->purification G cluster_route1 Route 1: Reductive Amination cluster_route2 Route 2: Bucherer-Bergs & Esterification cluster_troubleshooting Troubleshooting Points KetoEster Methyl 1-oxo-2,3-dihydro- 1H-indene-2-carboxylate ReductiveAmination Reductive Amination KetoEster->ReductiveAmination AminoEster1 Target Product ReductiveAmination->AminoEster1 TS_RA Low Yield/ Side Products ReductiveAmination->TS_RA Ketone 1-Indanone BuchererBergs Bucherer-Bergs Reaction Ketone->BuchererBergs AminoAcid 2-Amino-2,3-dihydro- 1H-indene-2-carboxylic acid BuchererBergs->AminoAcid TS_BB Reaction Failure BuchererBergs->TS_BB Esterification Esterification AminoAcid->Esterification AminoEster2 Target Product Esterification->AminoEster2 TS_Ester Low Yield Esterification->TS_Ester

References

Technical Support Center: Purification of Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The primary methods for purifying this compound are silica gel column chromatography and recrystallization, often preceded by an aqueous workup to remove inorganic impurities. Given that the target compound is an amine, it can also be purified by forming a hydrochloride salt, which can then be recrystallized.

Q2: What are the likely impurities I might encounter?

Common impurities can include:

  • Unreacted starting material: Such as Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate if the purification follows a reduction reaction.

  • Byproducts of the reaction: Depending on the synthetic route, these could include over-reduced products or products from side reactions.

  • Residual solvents: Solvents used in the reaction or workup (e.g., ethyl acetate, pentane, methanol).

  • Reagents: Excess reagents used in the synthesis.

Q3: My purified compound is an oil and won't solidify. What should I do?

Oiling out can be a common issue. Here are a few troubleshooting steps:

  • Trituration: Try adding a non-polar solvent in which the impurities are soluble but the product is not (e.g., cold hexanes or diethyl ether) and scratching the flask to induce crystallization.

  • Solvent removal: Ensure all residual solvent has been removed under high vacuum.

  • Purity check: The oily nature might be due to persistent impurities. Consider re-purifying a small sample by column chromatography.

  • Salt formation: Convert the free amine to its hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization.

Q4: What is the expected purity I can achieve with these methods?

With careful execution of the purification protocols, it is possible to achieve high purity. Commercially available this compound is often available in purities of 95%, 98%, or even higher.[1][2]

Troubleshooting Guides

Silica Gel Column Chromatography

This guide addresses common issues encountered during the column chromatography purification of this compound.

Problem Possible Cause Solution
Poor Separation of Spots on TLC Inappropriate solvent system.Optimize the mobile phase. A common starting point is a gradient of ethyl acetate in a non-polar solvent like pentane or hexanes. Adding a small amount of a polar solvent like methanol can help elute more polar compounds.
Product is not Eluting from the Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For amines, adding a small percentage of triethylamine or ammonia in the mobile phase can prevent streaking and improve elution.
Streaking of the Compound on the TLC Plate The compound is interacting too strongly with the acidic silica gel.Add a small amount of a base, such as triethylamine (~0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.
Cracked or Dry Column Bed Improper packing of the column or allowing the solvent level to drop below the top of the silica.Ensure the column is packed uniformly as a slurry and never let it run dry. If cracks appear, the column may need to be repacked.
Low Yield After Purification The compound is still on the column or was lost during solvent removal.Ensure complete elution by flushing the column with a highly polar solvent at the end of the run. Be careful during solvent evaporation, as the product may be volatile under high vacuum and heat.
Recrystallization

This guide provides troubleshooting for common issues during the recrystallization of this compound or its hydrochloride salt.

Problem Possible Cause Solution
Compound Does Not Dissolve The chosen solvent is not suitable, or not enough solvent is used.Select a solvent in which the compound is soluble when hot but insoluble when cold. Heat the solvent to its boiling point and add it portion-wise until the compound just dissolves.
No Crystals Form Upon Cooling The solution is too dilute, or crystallization has not been initiated.Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available. If the solution is too dilute, evaporate some of the solvent and cool again.
Oiling Out Instead of Crystallizing The compound's melting point is lower than the boiling point of the solvent, or significant impurities are present.Lower the temperature at which the compound dissolves by using a lower-boiling point solvent or a mixed solvent system. Ensure the compound is reasonably pure before attempting recrystallization.
Colored Impurities in Crystals Impurities were not fully removed.Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration before cooling.

Data Presentation

Achievable Purity Levels

The following table summarizes the purity levels of this compound that are often reported for commercially available products, which can serve as a benchmark for purification success.

Purification Method Reported Purity Form
Column Chromatography / Recrystallization95%Free Base
Column Chromatography / Recrystallization98%Free Base[2]
Salt Formation and Recrystallization≥99%Hydrochloride Salt

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is adapted from established methods for the purification of related amino esters and the precursor, Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.[3]

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel (70-230 mesh) in a non-polar solvent (e.g., hexanes or pentane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica bed.

    • Equilibrate the column by running the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution:

    • Start with a low polarity mobile phase (e.g., 10-20% ethyl acetate in hexanes).

    • Gradually increase the polarity of the mobile phase (e.g., to 50% ethyl acetate in hexanes) to elute the product. To mitigate streaking, consider adding 0.1-1% triethylamine to the mobile phase.

    • Collect fractions and monitor the elution by thin-layer chromatography (TLC).

  • Fraction Analysis and Product Isolation:

    • Spot the collected fractions on a TLC plate and visualize under UV light and/or with a suitable stain (e.g., ninhydrin for the amine).

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
  • Salt Formation:

    • Dissolve the crude amine in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Slowly add a solution of HCl in the same solvent or bubble HCl gas through the solution until precipitation is complete.

    • Collect the precipitated hydrochloride salt by filtration and wash with cold solvent.

  • Recrystallization:

    • Choose a suitable solvent or solvent system for recrystallization (e.g., methanol/diethyl ether, ethanol/water).

    • Dissolve the crude salt in the minimum amount of hot solvent.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_final Final Product Crude_Product Crude Product (Amine + Impurities) Workup Aqueous Workup Crude_Product->Workup Column Column Chromatography Workup->Column Salt Salt Formation (HCl) Workup->Salt Pure_Amine Pure Free Amine Column->Pure_Amine Recrystal_Salt Recrystallization Salt->Recrystal_Salt Pure_Salt Pure HCl Salt Recrystal_Salt->Pure_Salt

Caption: Purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue Encountered Is_Oily Is the product an oil? Start->Is_Oily Is_Low_Yield Is the yield low? Start->Is_Low_Yield Is_Impure Is the product impure? Start->Is_Impure Is_Oily->Is_Impure No Triturate Triturate with non-polar solvent Is_Oily->Triturate Yes Is_Low_Yield->Is_Impure No Check_Fractions Re-check all fractions by TLC Is_Low_Yield->Check_Fractions Yes Re_Purify Re-purify by chromatography Is_Impure->Re_Purify Yes Salt_Formation Consider salt formation Triturate->Salt_Formation Optimize_Eluent Optimize eluent for better separation Re_Purify->Optimize_Eluent

Caption: A logical guide for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 2-Amino-2,3-dihydro-1H-indene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-amino-2,3-dihydro-1H-indene derivatives.

Troubleshooting Guides & FAQs

This section is designed to provide answers to specific problems you may encounter during your experiments.

Question 1: I am experiencing a significantly lower than expected yield of my 2-amino-2,3-dihydro-1H-indene derivative. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of 2-aminoindan derivatives can stem from several factors, often related to the specific synthetic route employed. Common methods include the Hofmann rearrangement of indane-2-carboxamide or the reduction of 2-indanone oxime.[1][2]

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.

  • Side Reactions: Several side reactions can consume your starting material or intermediate, leading to a lower yield of the desired product. Please refer to Question 2 for a detailed discussion on common side reactions.

  • Suboptimal Reaction Conditions: The reaction conditions may not be optimized for your specific derivative. Key parameters to consider are:

    • Temperature: High temperatures can sometimes lead to degradation or an increase in side products.[1] Conversely, a temperature that is too low may result in an incomplete reaction.

    • Reagent Stoichiometry: Ensure that the molar ratios of your reactants and reagents are correct. An excess or deficit of a key reagent can significantly impact the yield.

    • Solvent Choice: The polarity and boiling point of the solvent can influence reaction rates and selectivity.

  • Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps. Ensure proper phase separation during extractions and minimize the number of purification steps if possible. High-purity product can be obtained through distillation or by forming a salt which can then be crystallized.[1]

Question 2: I have identified several impurities in my final product. What are the common side reactions that could be occurring?

Answer:

The formation of impurities is a common issue. The nature of these byproducts is highly dependent on the synthetic route.

Common Side Reactions:

  • From Hofmann Rearrangement: When using the Hofmann rearrangement to convert an amide to an amine, several side reactions can occur:

    • Hydrolysis of the Amide: The starting amide can be hydrolyzed back to the corresponding carboxylic acid under the basic reaction conditions, especially at elevated temperatures.[3]

    • Formation of Ureas: The isocyanate intermediate can react with the product amine to form a urea derivative.

    • Ring Halogenation: If using bromine or chlorine, electrophilic substitution on the aromatic ring can occur, leading to halogenated impurities.[3]

  • From Reductive Amination of 2-Indanone:

    • Over-reduction: The aromatic ring of the indane system could potentially be reduced under harsh hydrogenation conditions.

    • Formation of Secondary Amines: The product primary amine can react with the starting ketone to form a secondary amine impurity.

  • Dimerization: Although not extensively reported specifically for 2-aminoindan, primary amines can sometimes undergo dimerization, especially under oxidative conditions or in the presence of certain catalysts.

To identify the specific impurities, it is recommended to use analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Once identified, reaction conditions can be optimized to minimize their formation.

Question 3: My product is a racemic mixture, but I need a single enantiomer. What are the key considerations for controlling stereochemistry?

Answer:

Controlling stereochemistry is crucial when a specific enantiomer is required for biological activity. If your synthesis starts with a racemic or prochiral starting material, you will obtain a racemic product unless a chiral reagent or catalyst is used.

Strategies for Obtaining Enantiomerically Pure Product:

  • Chiral Resolution: The racemic mixture can be resolved into its individual enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.

  • Asymmetric Synthesis: This approach involves using a chiral catalyst or auxiliary to induce stereoselectivity in the reaction, leading directly to an enantiomerically enriched product.

  • Enzymatic Kinetic Resolution: Specific enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.

It is important to note that some reaction conditions can lead to racemization , which is the conversion of an enantiomerically pure compound into a racemic mixture.[4][5] This can occur if the stereocenter is labile under the reaction conditions, for example, in the presence of strong acids or bases at elevated temperatures. If you are starting with an enantiomerically pure material and observing racemization, consider using milder reaction conditions.

Experimental Protocols

Below are generalized experimental protocols for common synthetic routes to 2-amino-2,3-dihydro-1H-indene. These should be adapted and optimized for specific derivatives.

Protocol 1: Synthesis of 2-Aminoindan via Hofmann Rearrangement of Indane-2-carboxamide

  • Preparation of N-bromoamide:

    • Dissolve indane-2-carboxamide in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like THF or dioxane).

    • Cool the solution in an ice bath.

    • Slowly add a freshly prepared solution of sodium hypobromite (from bromine and sodium hydroxide) while maintaining the temperature below 10 °C.

    • Stir the reaction mixture for 1-2 hours, monitoring the formation of the N-bromoamide by TLC.

  • Rearrangement and Hydrolysis:

    • Slowly warm the reaction mixture to room temperature, and then heat to 50-70 °C to induce the rearrangement to the isocyanate.

    • Continue heating until the rearrangement is complete (monitor by TLC or IR for the disappearance of the amide and appearance of the isocyanate).

    • Hydrolyze the isocyanate by adding a strong base (e.g., a concentrated solution of sodium hydroxide) and heating the mixture. This will also hydrolyze any remaining N-bromoamide.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and concentrate under reduced pressure.

    • The crude product can be purified by distillation under reduced pressure or by salt formation and recrystallization to yield high-purity 2-aminoindan.[1]

Protocol 2: Synthesis of 2-Aminoindan via Reductive Amination of 2-Indanone

  • Oxime Formation:

    • Dissolve 2-indanone in a suitable solvent such as ethanol or pyridine.

    • Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the solution.

    • Stir the mixture at room temperature or with gentle heating until the formation of 2-indanone oxime is complete (monitor by TLC).

  • Reduction of the Oxime:

    • Isolate the crude oxime and dissolve it in a suitable solvent (e.g., ethanol, methanol, or acetic acid).

    • Add a reducing agent. Common choices include:

      • Catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon (Pd/C) or Raney Nickel catalyst).

      • Metal/acid reduction (e.g., zinc in acetic acid).

    • Perform the reduction at a suitable temperature and pressure until the reaction is complete.

  • Work-up and Purification:

    • Filter off the catalyst (if used).

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in water and basify with a strong base (e.g., NaOH) to liberate the free amine.

    • Extract the product with an organic solvent.

    • Wash, dry, and concentrate the organic layer.

    • Purify the crude product by distillation or salt formation as described in Protocol 1.

Data Presentation

Table 1: Comparison of Reported Yields for Different Synthetic Routes to 2-Aminoindan.

Synthetic RouteStarting MaterialKey ReagentsReported YieldReference
Hofmann RearrangementIndane-2-carboxamideNaOBrModerate[3]
Reduction of Oxime2-IndanoneHydroxylamine, H₂/CatalystLow to Moderate (30-40% overall)[1]
IsomerizationTetrahydroisoquinolineSolid acid catalyst12-19 mol%[1]
From Benzaldehyde & AcrylamideBenzaldehyde, AcrylamideRhenium catalyst, Hofmann degradation, ReductionHigh (e.g., 68-77% for intermediate steps)[2]

Note: Yields can vary significantly based on the specific reaction conditions and the scale of the reaction.

Visualizations

Diagram 1: Synthetic Pathway and Potential Side Reactions in Hofmann Rearrangement

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A Indane-2-carboxamide B N-Bromoamide Intermediate A->B  NaOBr S1 Indane-2-carboxylic acid A->S1  Hydrolysis S3 Halogenated Indane Derivative A->S3  Ring Halogenation C Isocyanate Intermediate B->C  Base, Heat D 2-Amino-2,3-dihydro-1H-indene C->D  H₂O, H⁺/OH⁻ S2 N,N'-bis(indan-2-yl)urea C->S2 + Product Amine

Caption: Hofmann rearrangement pathway and common side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Product Yield Observed Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Extend_Time Extend Reaction Time / Increase Temperature Incomplete->Extend_Time Yes Analyze_Impurities Analyze Impurities (MS/NMR) Incomplete->Analyze_Impurities No Extend_Time->Check_Completion Side_Reactions Significant Side Reactions? Analyze_Impurities->Side_Reactions Optimize_Conditions Optimize Conditions (Temp, Stoichiometry, Solvent) Side_Reactions->Optimize_Conditions Yes Workup_Loss Review Work-up & Purification Side_Reactions->Workup_Loss No End Improved Yield Optimize_Conditions->End Improve_Workup Optimize Extraction & Purification Steps Workup_Loss->Improve_Workup Improve_Workup->End

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Optimizing SPPS Coupling of Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the solid-phase peptide synthesis (SPPS) coupling of sterically hindered amino acids, with a focus on Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with incorporating this and other constrained amino acids into peptide sequences.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound and other sterically hindered amino acids in SPPS.

Issue Potential Cause Recommended Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance of the amino acid.1. Double Coupling: Repeat the coupling step with fresh reagents. 2. Use a more potent coupling reagent: Switch from standard carbodiimides (e.g., DIC) to uronium/aminium (HATU, HBTU, HCTU) or phosphonium (PyBOP, PyAOP) salt-based reagents.[1] 3. Increase reaction time and/or temperature: Extend the coupling time or perform the reaction at a moderately elevated temperature (e.g., using microwave synthesis).
Low Yield of Final Peptide Cumulative effect of incomplete couplings throughout the synthesis.In addition to the solutions for incomplete coupling: 1. Optimize reagent equivalents: Increase the equivalents of the amino acid and coupling reagent. 2. Consider a different resin: A resin with a lower loading capacity may reduce steric hindrance on the solid support.[2]
Presence of Deletion Sequences in Final Product Failure to couple the sterically hindered amino acid, leading to its omission from the peptide chain.1. Implement a capping step: After a failed or incomplete coupling, cap the unreacted amines with acetic anhydride to prevent them from reacting in subsequent cycles. 2. Thoroughly monitor each coupling step: Use a reliable method like the Kaiser test to ensure complete coupling before proceeding to the next deprotection step.
Racemization of the Amino Acid Over-activation of the carboxylic acid or use of a strong base.1. Use racemization-suppressing additives: Incorporate additives like HOAt or Oxyma Pure into the coupling cocktail.[1] 2. Choose an appropriate base: Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[1] 3. Minimize pre-activation time: Reduce the time the amino acid is activated before it is added to the resin.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?

A1: this compound is an α,α-disubstituted amino acid with a rigid, cyclic structure. This steric bulk around the α-carbon hinders the approach of the activated carboxyl group to the free amine on the growing peptide chain, slowing down the reaction rate and often leading to incomplete coupling.[3][4]

Q2: Which coupling reagents are most effective for sterically hindered amino acids like this one?

A2: For difficult couplings, high-reactivity uronium/aminium salt-based reagents such as HATU, HBTU, and HCTU, or phosphonium salt-based reagents like PyBOP and PyAOP are recommended over standard carbodiimide reagents like DIC.[1] COMU is another effective uronium salt with good solubility and safety profile.[1] For particularly challenging couplings, generating amino acid fluorides in situ with reagents like TFFH can be beneficial.[4]

Q3: How can I monitor the coupling efficiency of this compound?

A3: The Kaiser test (ninhydrin test) is a common qualitative method to detect the presence of free primary amines on the resin. A blue or purple color indicates an incomplete reaction, while a yellow or colorless result suggests the coupling is complete. For more quantitative analysis, a small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry.

Q4: Is it necessary to perform a double coupling for every sterically hindered residue?

A4: While not always necessary, performing a double coupling is a good starting strategy to ensure complete reaction, especially if you have previously experienced incomplete coupling with similar amino acids. Monitoring the first coupling with a Kaiser test can help determine if a second coupling is required.

Q5: What are the best practices for incorporating 2-aminotetralin-2-carboxylic acid (Atc), a structurally similar amino acid?

A5: Published literature on the incorporation of 2-aminotetralin-2-carboxylic acid (Atc), a close structural analog, has successfully employed a Boc-protection strategy with dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.[5][6] However, for optimal results and to minimize potential difficulties, using more modern and potent coupling reagents as mentioned in A2 is advisable.

Experimental Protocols

Protocol 1: Recommended Coupling Protocol for this compound using HATU

This protocol is a robust starting point for achieving high coupling efficiency with the target amino acid.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc-Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and vortex for 1-2 minutes to pre-activate.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (3 x 1 min).

  • Monitoring: Perform a Kaiser test on a small sample of resin beads.

    • Negative result (yellow/colorless): Proceed to the next Fmoc-deprotection step.

    • Positive result (blue/purple): Perform a second coupling (double coupling) by repeating steps 3 and 4. If the Kaiser test is still positive, consider capping the unreacted amines (see Protocol 2).

Protocol 2: Capping of Unreacted Amines

This protocol should be implemented if a double coupling fails to yield a negative Kaiser test.

  • Resin Wash: After the failed coupling attempt, wash the resin with DMF (3 x 1 min).

  • Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Final Wash: Wash the resin thoroughly with DMF (3 x 1 min) and then with dichloromethane (DCM) (3 x 1 min) before proceeding to the Fmoc deprotection of the next amino acid in the sequence.

Quantitative Data Summary

Parameter Standard Coupling Optimized Coupling for Hindered Amino Acids
Coupling Reagent DIC/HOBtHATU, HBTU, HCTU, PyBOP, COMU
Amino Acid Equivalents 1.5 - 33 - 5
Coupling Reagent Equivalents 1.5 - 32.9 - 4.9
Base DIPEADIPEA, NMM, Collidine
Base Equivalents 3 - 66 - 10
Reaction Time 1 - 2 hours2 - 4 hours (or longer, with monitoring)
Temperature Room TemperatureRoom Temperature or Elevated (Microwave)

Visualizations

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (AA, Coupling Reagent, Base) wash1->coupling wash2 DMF Wash coupling->wash2 monitor Monitor Coupling (e.g., Kaiser Test) wash2->monitor monitor->coupling Incomplete (Double Couple) next_cycle Proceed to Next Cycle monitor->next_cycle Complete next_cycle->deprotection Repeat for each AA cleavage Final Cleavage and Deprotection next_cycle->cleavage Final AA

General Solid-Phase Peptide Synthesis (SPPS) Cycle.

Troubleshooting_Workflow start Positive Kaiser Test (Incomplete Coupling) double_couple Perform Double Coupling start->double_couple kaiser2 Kaiser Test double_couple->kaiser2 potent_reagent Switch to More Potent Coupling Reagent (e.g., HATU, COMU) kaiser2->potent_reagent Positive proceed Proceed to Next Cycle kaiser2->proceed Negative optimize_conditions Optimize Conditions (Increase Equivalents, Time, Temp) potent_reagent->optimize_conditions cap Cap Unreacted Amines (Acetic Anhydride) optimize_conditions->cap analyze Cleave and Analyze (HPLC/MS) cap->analyze

Decision Tree for Troubleshooting Incomplete Coupling.

References

Technical Support Center: Stability of Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of "Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate" in acidic environments. The information is presented in a question-and-answer format to address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound under acidic conditions?

A1: The primary stability concern for this compound in acidic media is the hydrolysis of the methyl ester functional group. This reaction, catalyzed by acid, converts the methyl ester to the corresponding carboxylic acid, forming "2-amino-2,3-dihydro-1H-indene-2-carboxylic acid" and methanol as a byproduct. The amino group will also be protonated under acidic conditions, which can influence the compound's solubility and reactivity.

Q2: What is the general mechanism for the acid-catalyzed hydrolysis of the methyl ester?

A2: The acid-catalyzed hydrolysis of an ester proceeds through a series of equilibrium steps. First, the carbonyl oxygen of the ester is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following proton transfer, methanol is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the carboxylic acid product.

Q3: At what pH range should I be concerned about the stability of this compound?

A3: While specific data for this compound is unavailable, as a general guideline, amino acid esters can be susceptible to hydrolysis at pH values below 6. The rate of hydrolysis typically increases as the pH becomes more acidic. Significant degradation may be observed in strongly acidic conditions (pH < 4).

Q4: How can I monitor the degradation of this compound in my experiments?

A4: Several analytical techniques can be employed to monitor the stability of the compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method. By monitoring the decrease in the peak area of the starting material and the appearance of the carboxylic acid product peak over time, the rate of degradation can be determined. Other suitable techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for more sensitive and specific detection, and Nuclear Magnetic Resonance (NMR) spectroscopy to observe structural changes.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Unexpected or inconsistent experimental results (e.g., loss of biological activity, altered pharmacological profile). The active compound, this compound, may be degrading to its carboxylic acid form under the acidic conditions of your assay or formulation.1. Assess Stability: Perform a time-course stability study of your compound under the specific acidic conditions of your experiment. Use an appropriate analytical method like HPLC to quantify the parent compound and the primary degradant. 2. Adjust pH: If significant degradation is observed, consider adjusting the pH of your experimental medium to a less acidic range, if compatible with your assay. 3. Use a Co-solvent: In some cases, using a co-solvent might reduce the water activity and slow down the hydrolysis rate. 4. Shorten Exposure Time: Minimize the time the compound is exposed to acidic conditions. Prepare solutions fresh and use them immediately.
Appearance of a new, more polar peak in HPLC analysis over time. This new peak is likely the carboxylic acid hydrolysis product, "2-amino-2,3-dihydro-1H-indene-2-carboxylic acid."1. Confirm Identity: If possible, confirm the identity of the new peak using LC-MS by comparing its mass to the expected mass of the carboxylic acid. Alternatively, synthesize or purchase a standard of the carboxylic acid for comparison. 2. Quantify Degradation: Develop a quantitative HPLC method to determine the percentage of degradation over time. This will help in understanding the kinetics of the hydrolysis.
Changes in the physical properties of the sample (e.g., precipitation, altered solubility). The formation of the zwitterionic carboxylic acid and the protonation of the amino group can alter the solubility profile of the compound in different solvent systems.1. Solubility Profiling: Determine the solubility of both the methyl ester and the carboxylic acid form in your experimental buffer at various pH values. 2. Buffer Selection: Choose a buffer system that maintains the desired pH and ensures the solubility of both the parent compound and its potential degradant to avoid precipitation during the experiment.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Acidic Buffer

This protocol outlines a general procedure to evaluate the stability of the title compound in an acidic buffer using HPLC.

1. Materials:

  • This compound
  • Acidic buffer of desired pH (e.g., 0.1 M citrate buffer, pH 4.0)
  • HPLC grade acetonitrile and water
  • Formic acid or trifluoroacetic acid (for mobile phase)
  • HPLC system with UV detector
  • C18 HPLC column

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Stability Study Setup:

  • In separate vials, add a known volume of the stock solution to the acidic buffer to achieve the desired final concentration (e.g., 100 µg/mL).
  • Prepare a control sample by adding the same volume of stock solution to a neutral buffer (e.g., phosphate buffer, pH 7.4).
  • Incubate the vials at a controlled temperature (e.g., room temperature or 37°C).

4. HPLC Analysis:

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
  • If necessary, quench the reaction by neutralizing the sample with a suitable base.
  • Inject the samples into the HPLC system.
  • Example HPLC Conditions:
  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: 0.1% Formic acid in Water
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile
  • Gradient: Start with a low percentage of B and gradually increase to elute the compounds.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: Determined by UV scan of the compound (e.g., 220 nm).
  • Injection Volume: 10 µL

5. Data Analysis:

  • Measure the peak area of this compound at each time point.
  • Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).
  • Plot the percentage remaining versus time to determine the degradation kinetics.
  • Monitor for the appearance and growth of the hydrolysis product peak.

Visualizations

Hydrolysis_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Ester This compound H2O Water CarboxylicAcid 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid Ester->CarboxylicAcid Hydrolysis H2O->CarboxylicAcid Acid Acid (H+) Methanol Methanol

Caption: Acid-catalyzed hydrolysis of the methyl ester.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis PrepStock Prepare Stock Solution of Compound Mix Mix Stock with Buffer PrepStock->Mix PrepBuffer Prepare Acidic Buffer PrepBuffer->Mix Incubate Incubate at Controlled Temperature Mix->Incubate Sample Sample at Time Points Incubate->Sample HPLC HPLC Analysis Sample->HPLC Data Analyze Data for Degradation HPLC->Data

Caption: Workflow for stability assessment.

Technical Support Center: Stability of Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate under basic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be stable under basic conditions?

A1: No, this compound is not expected to be stable under basic conditions. As an ester, it is susceptible to base-catalyzed hydrolysis, a process also known as saponification.[1][2] This reaction involves the cleavage of the methyl ester bond to form the corresponding carboxylate salt (2-amino-2,3-dihydro-1H-indene-2-carboxylate) and methanol. This reaction is generally considered irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack.[1]

Q2: What is the primary degradation pathway for this compound in a basic solution?

A2: The primary degradation pathway is the hydrolysis of the methyl ester group.[2] The hydroxide ion (OH⁻) from the basic solution acts as a nucleophile and attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate and methanol.

Q3: What factors can influence the rate of hydrolysis of this compound?

A3: Several factors can influence the rate of base-catalyzed ester hydrolysis:

  • pH: The rate of hydrolysis is directly proportional to the concentration of the hydroxide ion. Therefore, a higher pH will result in a faster degradation rate.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.

  • Solvent: The choice of solvent can influence the solubility of the compound and the kinetics of the hydrolysis reaction.

  • Concentration of the ester: The initial concentration of the ester will affect the overall reaction rate.

Q4: Are there any other potential degradation pathways under basic conditions?

A4: While ester hydrolysis is the most probable degradation pathway, other reactions could potentially occur, although they are generally less common for this type of structure under typical basic conditions. These could include oxidation of the amino group or reactions involving the aromatic ring, especially under harsh conditions (e.g., presence of strong oxidizing agents, high temperatures). However, without specific experimental data for this compound, this is speculative.

Troubleshooting Guides

This section provides guidance on how to identify and troubleshoot stability issues with this compound in your experiments.

Issue 1: Loss of compound purity or appearance of new peaks in analytical assays (e.g., HPLC, LC-MS) over time in a basic solution.

  • Possible Cause: Base-catalyzed hydrolysis of the methyl ester.

  • Troubleshooting Steps:

    • Confirm the identity of the degradation product:

      • Analyze the sample using LC-MS to determine the mass of the new peak. The expected mass would correspond to the hydrolyzed product, 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid.

      • If a standard of the carboxylic acid is available, compare its retention time and mass spectrum with the observed degradation product.

    • Monitor the degradation over time:

      • Set up a time-course experiment where the compound is incubated in the basic solution.

      • Analyze aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours) by HPLC to quantify the disappearance of the starting material and the appearance of the product.

    • Vary the pH:

      • Perform the stability study at different pH values (e.g., pH 8, 9, 10, and 12) to observe the effect on the degradation rate. This can help in determining the optimal pH range for stability if basic conditions are unavoidable.

Issue 2: Inconsistent results in biological or chemical assays involving the compound in a basic buffer.

  • Possible Cause: The compound is degrading during the assay, leading to a lower effective concentration of the active substance.

  • Troubleshooting Steps:

    • Assess compound stability under assay conditions:

      • Incubate the compound in the assay buffer for the duration of the experiment without the other assay components.

      • Analyze the sample post-incubation by HPLC to check for degradation.

    • Modify the experimental protocol:

      • If degradation is significant, consider reducing the incubation time or lowering the pH of the buffer, if the assay allows.

      • Prepare fresh solutions of the compound immediately before use.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound under Basic Conditions

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., Methanol, Acetonitrile).

    • Prepare a series of aqueous buffer solutions with different pH values (e.g., pH 8, 9, 10, 12).

  • Stability Study Setup:

    • In separate vials, add a known volume of the stock solution to each buffer to achieve a final desired concentration. Ensure the amount of organic solvent is minimal to avoid affecting the buffer's pH.

    • Incubate the vials at a constant temperature (e.g., room temperature or 37°C).

  • Sample Analysis:

    • At predetermined time intervals (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Quench the reaction if necessary by neutralizing the pH with a suitable acid.

    • Analyze the samples by a validated HPLC method to quantify the remaining percentage of the parent compound and the formation of any degradation products.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound against time for each pH value.

    • Determine the degradation rate constant and the half-life of the compound at each pH.

Data Presentation

Table 1: Template for Summarizing Stability Data of this compound at [Temperature]

pHTime (hours)Parent Compound Remaining (%)Degradation Product(s) (%)
8.00
1
4
8
24
10.00
1
4
8
24
12.00
1
4
8
24

Visualizations

Hydrolysis_Pathway reactant This compound intermediate Tetrahedral Intermediate reactant->intermediate + OH⁻ intermediate->reactant Reversible step product1 2-amino-2,3-dihydro-1H-indene-2-carboxylate intermediate->product1 - Methanol product2 Methanol

Caption: Base-catalyzed hydrolysis of the methyl ester.

Troubleshooting_Workflow start Instability Observed (e.g., new HPLC peak) step1 Confirm Identity of Degradant (e.g., LC-MS) start->step1 decision1 Is it the hydrolysis product? step1->decision1 step2a Investigate Other Degradation Pathways decision1->step2a No step2b Quantify Degradation Rate (Time-course study) decision1->step2b Yes step3 Optimize Conditions (pH, Temperature) step2b->step3 end Stable Conditions Identified step3->end

Caption: Troubleshooting workflow for compound instability.

References

Technical Support Center: Synthesis of Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, primarily focusing on three potential synthetic routes starting from Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Reductive Amination, Bucherer-Bergs Synthesis, and Strecker Synthesis.

General Questions

Q1: What are the primary synthetic routes to prepare this compound?

A1: The target molecule is an α,α-disubstituted amino ester. The most common approaches involve the conversion of the corresponding ketone, Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. The main strategies are:

  • Reductive Amination: Direct reaction of the ketone with an ammonia source and a reducing agent.

  • Bucherer-Bergs Synthesis: A multi-component reaction involving the ketone, a cyanide source, and ammonium carbonate to form a hydantoin intermediate, which is then hydrolyzed to the amino acid and subsequently esterified.[1][2]

  • Strecker Synthesis: Reaction of the ketone with an ammonia source and a cyanide source to form an α-aminonitrile, followed by hydrolysis to the amino acid and esterification.[3][4]

Troubleshooting: Reductive Amination

Q2: I am getting a low yield in the reductive amination of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. What are the possible causes and solutions?

A2: Low yields in reductive amination can stem from several factors. Here’s a breakdown of potential issues and how to address them:

  • Inefficient Imine Formation: The initial equilibrium between the ketone and ammonia to form the imine may not be favorable.

    • Solution: Use a high concentration of the ammonia source, such as ammonium formate or ammonia in an appropriate solvent.[5] The Leuckart reaction, which uses ammonium formate or formamide at high temperatures, is a classic example of this approach.[5][6]

  • Reductant Reactivity: The choice of reducing agent is critical. Some may reduce the starting ketone faster than the intermediate imine.

    • Solution: Use a reducing agent that is selective for the imine over the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are generally milder and more selective.

  • Reaction Conditions: Temperature and pH can significantly impact the reaction.

    • Solution: Optimize the reaction temperature. While some reductive aminations proceed at room temperature, others may require heating. For Leuckart-type reactions, temperatures between 120-130°C are common.[5] The pH should be controlled to favor imine formation (typically weakly acidic to neutral).

  • Side Reactions: The starting β-keto ester may be susceptible to side reactions.

    • Solution: Monitor the reaction closely by TLC or LC-MS to identify the formation of byproducts. A common side product is the corresponding alcohol from the reduction of the starting ketone. If this is observed, switch to a more imine-selective reducing agent.

Q3: My final product is contaminated with the starting ketone. How can I improve the conversion?

A3: Incomplete conversion is a common issue. Consider the following:

  • Increase Reaction Time: The reaction may not have reached completion. Extend the reaction time and monitor its progress.

  • Increase Reagent Stoichiometry: An excess of the ammonia source and/or the reducing agent may be necessary to drive the reaction to completion.

  • Catalyst: For catalytic hydrogenations (e.g., using Pd/C and H₂), ensure the catalyst is active and not poisoned.[7]

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentSelectivity for Imine vs. KetoneTypical Reaction ConditionsNotes
Sodium Borohydride (NaBH₄)ModerateMethanol, Ethanol, Room TempCan reduce both ketone and imine.
Sodium Cyanoborohydride (NaBH₃CN)HighMethanol, Ethanol, pH 5-7More selective for imines. Toxic cyanide byproduct.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)HighDichloromethane, THF, Acetic AcidMild and selective, often used for sensitive substrates.
Ammonium Formate / Formic Acid (Leuckart)N/AHigh Temperature (120-180°C)One-pot reaction, but harsh conditions.[5]
Catalytic Hydrogenation (e.g., H₂, Pd/C)HighVaries (pressure, solvent)Can be highly effective but may require specialized equipment.[7]
Troubleshooting: Bucherer-Bergs and Strecker Syntheses

Q4: I am having trouble with the Bucherer-Bergs reaction of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. What are some common issues?

A4: The Bucherer-Bergs reaction involves the formation of a spiro-hydantoin intermediate.[1][8]

  • Low Yield of Hydantoin:

    • Solution: Ensure the reaction is run in a suitable solvent, often a mixture of ethanol and water, to dissolve both the organic substrate and the inorganic reagents (KCN, (NH₄)₂CO₃).[1] The reaction often requires elevated temperatures (reflux) to proceed efficiently.[2]

  • Difficult Hydrolysis of the Hydantoin: The hydantoin intermediate can be very stable and require harsh conditions for hydrolysis to the amino acid.

    • Solution: Use strong acidic (e.g., concentrated HCl) or basic (e.g., NaOH, Ba(OH)₂) conditions at high temperatures for an extended period. This step should be carefully monitored to avoid degradation of the product.

  • Ester Hydrolysis: If the starting material is the methyl ester, the ester group will likely be hydrolyzed during the hydantoin formation or the subsequent hydrolysis step.

    • Solution: It is generally more practical to perform the Bucherer-Bergs reaction on the corresponding carboxylic acid or to accept the hydrolysis and re-esterify the final amino acid product.

Q5: The Strecker synthesis is not proceeding as expected. What should I check?

A5: The Strecker synthesis involves the formation of an α-aminonitrile intermediate.[3][9]

  • Low Yield of α-aminonitrile:

    • Solution: The reaction is an equilibrium process. Use of a high concentration of ammonia and cyanide is crucial. The reaction is often carried out in aqueous ammonia with the addition of a cyanide salt (e.g., NaCN or KCN).[10]

  • Hydrolysis of the Nitrile: Similar to the Bucherer-Bergs route, the hydrolysis of the α-aminonitrile to the amino acid can be challenging.

    • Solution: Strong acid or base catalysis at elevated temperatures is typically required.

  • Handling Cyanide: Hydrogen cyanide (HCN) can be formed in situ, which is highly toxic.

    • Solution: All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction should be quenched carefully with a reagent like bleach to destroy any residual cyanide.

Troubleshooting: Esterification

Q6: I have successfully synthesized 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid, but I am struggling with the final esterification step to get the methyl ester. What are my options?

A6: Esterification of amino acids requires consideration of the basic amino group, which can interfere with standard acid-catalyzed esterification.

  • Fischer Esterification with Acid Protection: This is the most common method.

    • Procedure: Dissolve or suspend the amino acid in methanol and add a strong acid catalyst such as hydrogen chloride (gas or from a reagent like thionyl chloride or acetyl chloride) or sulfuric acid. The acid protonates the amino group, preventing it from interfering with the esterification of the carboxylic acid. The reaction is typically heated to reflux.[11]

  • Formation of the Hydrochloride Salt: The product is often isolated as the hydrochloride salt of the methyl ester.

    • Work-up: After the reaction, the excess methanol and acid are typically removed under reduced pressure. The resulting solid can be triturated with a non-polar solvent like diethyl ether to precipitate the hydrochloride salt.

  • Low Yield:

    • Solution: Ensure anhydrous conditions, as water can prevent the reaction from going to completion. Use a large excess of methanol to drive the equilibrium towards the product.

Table 2: Comparison of Esterification Methods for 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Fischer Esterification (HCl)Methanol, HCl (gas) or SOCl₂RefluxHigh yield, inexpensive reagents.[11]Gaseous HCl is hazardous; SOCl₂ is corrosive.
Fischer Esterification (H₂SO₄)Methanol, conc. H₂SO₄RefluxSimple procedure.Can lead to charring with sensitive substrates.
Trimethylsilylchloride (TMSCl)Methanol, TMSClRoom TemperatureMild conditions, good yields.[11]TMSCl is moisture sensitive.

Experimental Protocols

Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (Precursor)

A common route to the precursor involves the Dieckmann condensation of dimethyl 2-(2-carboxyphenyl)acetate or a related diester, or the carboxylation of 1-indanone. A reported synthesis from 1-indanone and dimethyl carbonate gives a high yield.[12]

Protocol via Carboxylation of 1-Indanone:

  • To a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add dimethyl carbonate.

  • Add a solution of 1-indanone in anhydrous THF dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Cool the reaction to room temperature and quench carefully with water.

  • Acidify the mixture with aqueous HCl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.[12]

Illustrative General Protocol for Reductive Amination (Leuckart-Type)

This is a general procedure and requires optimization for the specific substrate.

  • In a round-bottom flask equipped with a reflux condenser, combine Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, ammonium formate, and formic acid.

  • Heat the mixture to a high temperature (e.g., 160-180°C) for several hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture and dilute with water.

  • Basify the solution with a strong base (e.g., NaOH) to pH > 10.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers, filter, and concentrate under reduced pressure.

  • The resulting intermediate formamide can be hydrolyzed to the free amine by heating with aqueous acid or base.

  • The final amino acid can then be esterified as described in Q6.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting start Low Yield of Target Product check_conversion Check Conversion of Starting Material (SM) start->check_conversion sm_present Significant SM Remaining? check_conversion->sm_present increase_time Increase Reaction Time sm_present->increase_time Yes increase_reagents Increase Reagent Stoichiometry sm_present->increase_reagents Yes check_catalyst Check Catalyst Activity (if applicable) sm_present->check_catalyst Yes check_byproducts Analyze for Side Products sm_present->check_byproducts No end Improved Yield increase_time->end increase_reagents->end check_catalyst->end alcohol_bp Alcohol Byproduct Detected? check_byproducts->alcohol_bp degradation_bp Degradation Products Detected? alcohol_bp->degradation_bp No change_reductant Use More Selective Reducing Agent alcohol_bp->change_reductant Yes lower_temp Lower Reaction Temperature degradation_bp->lower_temp Yes optimize_ph Optimize Reaction pH degradation_bp->optimize_ph Yes change_reductant->end lower_temp->end optimize_ph->end

Caption: Troubleshooting workflow for low product yield.

Synthetic Pathways Overview

Synthetic_Pathways cluster_routes Primary Conversion Routes start_ketone Methyl 1-oxo-2,3-dihydro- 1H-indene-2-carboxylate reductive_amination Reductive Amination (e.g., NH₄⁺, NaBH₃CN) start_ketone->reductive_amination Direct bucherer_bergs Bucherer-Bergs (KCN, (NH₄)₂CO₃) start_ketone->bucherer_bergs strecker Strecker Synthesis (NH₃, KCN) start_ketone->strecker final_product Methyl 2-amino-2,3-dihydro- 1H-indene-2-carboxylate reductive_amination->final_product hydantoin Hydantoin Intermediate bucherer_bergs->hydantoin aminonitrile α-Aminonitrile Intermediate strecker->aminonitrile amino_acid 2-Amino-2,3-dihydro- 1H-indene-2-carboxylic acid hydantoin->amino_acid Hydrolysis aminonitrile->amino_acid Hydrolysis amino_acid->final_product Esterification (MeOH, H⁺)

Caption: Overview of synthetic routes.

References

"Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered by researchers, scientists, and drug development professionals working with Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am observing poor dissolution of the compound in my aqueous buffer. What are the initial troubleshooting steps?

Poor dissolution in aqueous buffers is a common challenge. The initial steps to address this issue involve assessing the solid-state properties of the compound and employing simple physical methods to enhance solubility.

  • Particle Size Reduction: The dissolution rate of a compound is often related to its particle size; smaller particles have a larger surface area-to-volume ratio, which allows for greater interaction with the solvent.[3] Consider techniques like micronization to increase the surface area, which can improve the dissolution rate, although it may not affect the equilibrium solubility.[4][5]

  • Sonication: Applying ultrasonic waves can help to break down agglomerates and increase the kinetic energy of the system, which can facilitate dissolution.

  • Heating: Gently warming the solvent can increase the solubility of many compounds. However, be cautious as excessive heat may lead to the degradation of the compound. Monitor the stability of the compound at elevated temperatures.

Q3: How does pH influence the solubility of this compound?

The solubility of this compound is expected to be highly pH-dependent due to the presence of a primary amine group.

  • Acidic pH: In acidic conditions (pH < 7), the amino group will be protonated, forming a positively charged ammonium salt. This salt form is generally much more soluble in aqueous solutions than the neutral form. Therefore, adjusting the pH of your aqueous buffer to a mildly acidic range (e.g., pH 4-6) is a primary strategy to enhance solubility.

  • Neutral to Basic pH: At neutral and basic pH (pH ≥ 7), the amino group will be in its neutral, less polar form, which will likely lead to lower aqueous solubility.

Q4: What are co-solvents and how can they improve the solubility of this compound?

Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of poorly soluble compounds.[3][6] They work by reducing the polarity of the solvent system, making it more favorable for dissolving less polar compounds.

Commonly used co-solvents in pharmaceutical formulations include:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs)

  • Glycerin

  • Dimethyl sulfoxide (DMSO)[5]

  • Dimethylacetamide (DMA)[5]

It is crucial to start with a small percentage of the co-solvent and gradually increase it while monitoring for precipitation. The choice of co-solvent will depend on the specific application and any downstream experimental constraints.

Q5: Can I use surfactants or cyclodextrins to improve solubility?

Yes, both surfactants and cyclodextrins are effective solubilizing agents.

  • Surfactants: These are amphiphilic molecules that can form micelles in solution. The hydrophobic core of the micelle can encapsulate the poorly soluble compound, effectively increasing its concentration in the aqueous phase. Non-ionic surfactants like Tween® 20, Tween® 80, and Poloxamers are often used.[7]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic part of your compound can form an inclusion complex with the cyclodextrin, thereby increasing its aqueous solubility.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[7]

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon standing.

G start Precipitation Observed check_saturation Is the solution saturated? start->check_saturation check_stability Is the compound stable in the solvent? check_saturation->check_stability No solution_dilute Dilute the solution check_saturation->solution_dilute Yes check_pH Has the pH of the solution changed? check_stability->check_pH Yes solution_stability Investigate compound stability (e.g., via HPLC) check_stability->solution_stability No solution_reheat Gently reheat and agitate check_pH->solution_reheat No solution_buffer Use a stronger buffer or re-adjust pH check_pH->solution_buffer Yes solution_add_cosolvent Increase co-solvent percentage solution_reheat->solution_add_cosolvent

Issue 2: Inconsistent solubility results between experiments.

G inconsistent_results Inconsistent Solubility factors Solid Form Variability Solvent Preparation Temperature Fluctuations Equilibration Time inconsistent_results->factors Potential Causes solutions Characterize solid form (e.g., XRD, DSC) Prepare fresh solvents and verify pH Use a temperature-controlled shaker Ensure sufficient time to reach equilibrium factors->solutions Solutions

Quantitative Data Summary

Since specific experimental solubility values for this compound are not widely published, the following table summarizes the expected qualitative effects of different solubilization strategies.

StrategySolvent SystemExpected SolubilityPotential Issues
pH Adjustment Aqueous Buffer (pH 4-6)HighPotential for hydrolysis of the ester group at very low pH.
Aqueous Buffer (pH > 7)LowCompound may precipitate.
Co-solvents Water/Ethanol (e.g., 80:20)Moderate to HighCo-solvent may interfere with downstream assays.
Water/DMSO (e.g., 95:5)HighDMSO can be difficult to remove and may affect cell-based assays.
Surfactants Aqueous Buffer + Tween® 80Moderate to HighSurfactants can interfere with certain analytical techniques.
Cyclodextrins Aqueous Buffer + HP-β-CDModerate to HighFormation of inclusion complex is concentration-dependent.

Experimental Protocols

Protocol 1: Determining Aqueous Solubility by the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given aqueous buffer.

Materials:

  • This compound

  • Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with a suitable column and detector

  • Calibrated analytical balance

Methodology:

  • Add an excess amount of the compound to a vial containing a known volume of the buffer. The excess solid should be clearly visible.

  • Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

  • Shake the vials for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent (e.g., mobile phase) to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method against a standard curve.

Protocol 2: Screening for Optimal Co-solvent Concentration

Objective: To identify a suitable co-solvent and its optimal concentration to achieve the desired solubility.

Materials:

  • This compound

  • Aqueous buffer

  • A selection of co-solvents (e.g., ethanol, propylene glycol, PEG 400)

  • 96-well plates or small vials

  • Plate shaker

  • Plate reader or visual inspection

Methodology:

  • Prepare a stock solution of the compound in a pure organic solvent in which it is freely soluble (e.g., DMSO).

  • In a 96-well plate, prepare serial dilutions of the co-solvents in the aqueous buffer, ranging from 0% to 50% (v/v).

  • Add a small, fixed volume of the compound's stock solution to each well.

  • Seal the plate and place it on a plate shaker for a set period (e.g., 2 hours) at a controlled temperature.

  • Visually inspect each well for precipitation or use a plate reader to measure light scattering (nephelometry) to assess solubility. The lowest concentration of co-solvent that results in a clear solution is considered the optimal concentration for that solvent.

G start Start: Prepare Co-solvent Dilutions (0-50% in buffer) add_compound Add Compound Stock Solution (in DMSO) start->add_compound shake Shake for 2 hours (controlled temperature) add_compound->shake observe Observe for Precipitation (Visual or Nephelometry) shake->observe clear_solution Clear Solution: Optimal Co-solvent Concentration Identified observe->clear_solution No precipitate Precipitate Observed observe->precipitate Yes

References

Technical Support Center: Characterization of Peptides Containing Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides incorporating the constrained, non-proteinogenic amino acid, Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when characterizing peptides containing this compound?

A1: The primary challenges stem from the unique structural properties of this amino acid:

  • Increased Hydrophobicity: The indane ring system significantly increases the hydrophobicity of the peptide, which can lead to difficulties in purification and analysis, including aggregation and poor solubility in aqueous solutions.

  • Steric Hindrance: The bulky and rigid structure of this amino acid can impede enzymatic cleavage during peptide mapping and may lead to incomplete coupling during synthesis.[1]

  • Altered Fragmentation: The constrained bicyclic structure can influence fragmentation patterns in mass spectrometry, potentially making sequence analysis more complex.

  • Complex NMR Spectra: The rigid conformation can lead to well-dispersed NMR spectra, but also complicates the assignment of protons due to unusual chemical shifts and through-space correlations.

Q2: How does the incorporation of this constrained amino acid affect the biological activity of a peptide?

A2: Introducing a constrained amino acid like this compound can significantly impact a peptide's biological activity. By locking a portion of the peptide backbone into a specific conformation, it can lead to:

  • Increased Receptor Affinity and Selectivity: A pre-organized conformation can result in a more favorable interaction with a biological target.

  • Enhanced Proteolytic Stability: The unnatural structure can be resistant to degradation by proteases, leading to a longer in-vivo half-life.

  • Improved Pharmacokinetic Properties: The modulation of hydrophobicity and conformational rigidity can influence absorption, distribution, metabolism, and excretion (ADME) profiles.[2]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Broadening or Tailing) 1. Hydrophobic interactions with the stationary phase: The indane moiety can lead to strong, non-specific binding. 2. Peptide Aggregation: The increased hydrophobicity can cause the peptide to aggregate on the column. 3. Secondary Interactions: Interactions between the peptide and residual silanols on the silica-based column.1. Optimize Mobile Phase: Increase the concentration of the organic solvent (e.g., acetonitrile, methanol) in the initial gradient conditions. Consider using a stronger organic solvent like isopropanol. 2. Use a Different Stationary Phase: Switch from a C18 to a C8 or a phenyl-hexyl column to reduce hydrophobic retention.[3] 3. Increase Column Temperature: Elevating the temperature (e.g., to 40-60 °C) can improve peak shape for hydrophobic peptides.[4] 4. Add Ion-Pairing Agents: Use trifluoroacetic acid (TFA) at a concentration of 0.1% in both mobile phases. For very hydrophobic peptides, consider alternative ion-pairing agents like formic acid, although this may alter selectivity. 5. Sample Dissolution: Dissolve the peptide in a small amount of an organic solvent like DMSO or DMF before diluting with the mobile phase.[3]
Peptide is not Eluting or Elutes Very Late 1. Strong Hydrophobic Retention: The peptide is too strongly retained on the C18 column. 2. Precipitation on the Column: The peptide may have precipitated at the head of the column.1. Modify Gradient: Use a steeper gradient or a higher final concentration of the organic solvent. 2. Change Column Chemistry: Employ a less retentive column (C8, C4, or phenyl-hexyl). 3. Increase Temperature: Higher temperatures can reduce retention times.[4] 4. Check Solubility: Ensure the peptide is fully dissolved in the injection solvent.
Multiple Peaks for a Purified Peptide 1. Isomers: The presence of diastereomers if the synthesis was not stereospecific. 2. Oxidation: Oxidation of sensitive residues (e.g., Met, Trp) during handling or storage. 3. Aggregation: Different aggregation states may elute at different times.1. Confirm Identity with Mass Spectrometry: Analyze each peak by MS to determine if they have the same mass. 2. Optimize Sample Handling: Use fresh solutions and consider adding antioxidants if oxidation is suspected. 3. Use Denaturing Conditions: Add a small amount of a denaturant like guanidine hydrochloride to the mobile phase to disrupt aggregates, though this is not always compatible with MS.
Mass Spectrometry (MS)
Problem Potential Cause Troubleshooting Steps
Low Ionization Efficiency 1. Peptide Aggregation: Aggregates may not ionize as efficiently as the monomeric peptide. 2. Ion Suppression: The high hydrophobicity can lead to suppression of the signal.1. Optimize Sample Preparation: Dissolve the peptide in a suitable organic solvent/water mixture. Use a lower sample concentration. 2. Adjust MS Source Parameters: Optimize spray voltage, capillary temperature, and gas flows. 3. Use a Nano-ESI Source: Nano-electrospray can improve sensitivity for hydrophobic samples.
Atypical Fragmentation Pattern 1. Stabilization of the Peptide Backbone: The rigid structure of the indane amino acid can alter the fragmentation pathways, leading to fewer or different fragment ions compared to a linear peptide. 2. Characteristic Neutral Losses: The indane moiety itself may undergo specific fragmentation.1. Use Different Fragmentation Techniques: Compare collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), and electron-transfer dissociation (ETD). ETD can be particularly useful as it often preserves the backbone and cleaves at the N-Cα bond, which might be less affected by the constrained side chain. 2. Manual Spectral Interpretation: Carefully examine the MS/MS spectra for unexpected fragment ions or neutral losses that could be specific to the indane-containing residue. 3. Increase Collision Energy: A higher collision energy may be required to fragment the rigid peptide backbone.
Difficulty in Automated Sequence Analysis 1. Unrecognized Modification: The sequencing software does not recognize the mass of the this compound residue. 2. Unusual Fragmentation: The software may not be able to correctly interpret the atypical fragmentation pattern.1. Define the Modification: Add the mass of the unnatural amino acid to the software's modification library. 2. Manual de novo Sequencing: Manually interpret the MS/MS spectrum to determine the amino acid sequence.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Potential Cause Troubleshooting Steps
Signal Overlap and Broadening 1. Aggregation: Hydrophobic peptides are prone to aggregation, which leads to broad NMR signals.[6] 2. Conformational Exchange: The peptide may be undergoing slow conformational exchange on the NMR timescale.1. Optimize Solvent Conditions: Use a solvent system that minimizes aggregation, such as a mixture of water and an organic solvent (e.g., acetonitrile, TFE) or add a small amount of DMSO-d6. 2. Adjust Temperature: Acquiring spectra at different temperatures can help to sharpen signals by moving out of the intermediate exchange regime. 3. Lower Peptide Concentration: Use the lowest concentration that provides an adequate signal-to-noise ratio.[6]
Difficulty in Resonance Assignment 1. Unusual Chemical Shifts: The constrained geometry and aromatic ring of the indane moiety can induce significant changes in the chemical shifts of neighboring protons. 2. Lack of NOE Connections: The rigid structure may orient protons in a way that typical sequential NOEs (nuclear Overhauser effects) are weak or absent.1. Acquire a Full Suite of 2D NMR Experiments: This should include TOCSY, NOESY (or ROESY), and HSQC experiments. A long mixing time in the TOCSY experiment can help to identify the spin systems of the standard amino acids. 2. Use ROESY: For peptides in a certain molecular weight range, NOE signals can be close to zero. A ROESY experiment can be used to obtain through-space correlations in such cases.[7] 3. Careful Analysis of NOEs: Pay close attention to long-range NOEs between the indane protons and other parts of the peptide, as these will be crucial for defining the three-dimensional structure.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method Development
  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). If retention is too strong, switch to a C8 or Phenyl-Hexyl column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Initial Gradient:

    • Time (min) | %B

    • ---|---

    • 0 | 10

    • 30 | 90

    • 35 | 90

    • 35.1 | 10

    • 40 | 10

  • Optimization:

    • If the peptide elutes too late, increase the initial %B or make the gradient steeper.

    • If peak shape is poor, consider increasing the column temperature to 40°C.

    • For preparative purification, a shallower gradient around the elution point of the peptide will improve resolution.

Protocol 2: LC-MS/MS for Sequence Confirmation
  • LC Setup: Use a nano- or micro-flow HPLC system coupled to the mass spectrometer. The column and mobile phases can be similar to the analytical HPLC protocol, but formic acid (0.1%) is often preferred over TFA to minimize ion suppression.

  • Mass Spectrometer Settings (General):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full MS scan followed by data-dependent MS/MS scans of the top 3-5 most intense ions.

    • Collision Energy: Use a stepped collision energy to ensure good fragmentation across a range of m/z values.

  • Data Analysis:

    • Identify the precursor ion corresponding to the expected mass of the peptide.

    • Manually or with software, analyze the MS/MS spectrum for b- and y-ion series to confirm the amino acid sequence. Remember to account for the mass of the this compound residue.

Protocol 3: 2D NMR for Structural Analysis
  • Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., 90% H₂O / 10% D₂O or a water/acetonitrile-d3 mixture) to a final concentration of 0.5-1 mM.[8]

  • NMR Experiments:

    • 1D ¹H: To check for sample purity and signal dispersion.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the individual amino acids. Use a mixing time of ~80 ms.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). This is crucial for determining the 3D structure. Use a mixing time of 150-300 ms.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): If the sample is ¹³C-labeled, this experiment helps to resolve spectral overlap by spreading the signals into a second dimension based on the carbon chemical shifts.

  • Data Analysis:

    • Assign the resonances of the standard amino acids using the TOCSY and NOESY spectra.

    • Identify the spin system of the this compound residue.

    • Use the NOE cross-peaks to determine sequential connectivities and long-range distance restraints.

    • Use the distance restraints as input for structure calculation software (e.g., CYANA, Xplor-NIH).

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_activity Biological Evaluation SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Purification Preparative HPLC Cleavage->Purification LCMS LC-MS/MS (Identity & Purity) Purification->LCMS HPLC Analytical HPLC (Purity) Purification->HPLC NMR NMR Spectroscopy (Structure) Purification->NMR Binding Binding Assay LCMS->Binding Functional Functional Assay Binding->Functional

Caption: General experimental workflow for peptides containing unnatural amino acids.

Troubleshooting_Logic Start Poor HPLC Peak Shape Cause1 Hydrophobic Interaction? Start->Cause1 Cause2 Aggregation? Cause1->Cause2 No Solution1 Change to C8/Phenyl Column Cause1->Solution1 Yes Solution2 Increase Column Temperature Cause2->Solution2 Yes Solution3 Optimize Sample Solvent (DMSO) Cause2->Solution3 Yes

Caption: A logical approach to troubleshooting poor HPLC peak shape.

GPCR_Signaling_Pathway Peptide Constrained Peptide (Agonist) Receptor GPCR Peptide->Receptor Binds G_Protein G Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets

References

Validation & Comparative

A Comparative Guide to Constrained Amino Acids in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rational design of peptide-based therapeutics often requires the introduction of conformational constraints to enhance their pharmacological properties. Unconstrained peptides are frequently characterized by high flexibility, leading to poor receptor affinity, low selectivity, and susceptibility to proteolytic degradation. The incorporation of constrained amino acids is a powerful strategy to overcome these limitations by rigidifying the peptide backbone, pre-organizing it into a bioactive conformation, and increasing its metabolic stability. This guide provides a comparative analysis of commonly used constrained amino acids, supported by experimental data, to inform the selection of the most suitable modifications for peptide drug development.

Impact of Constrained Amino Acids on Peptide Properties: A Quantitative Comparison

The choice of a specific constrained amino acid can have a profound impact on the structural and biological properties of a peptide. The following tables summarize quantitative data from various studies, comparing the effects of different constraining strategies on helicity, proteolytic stability, and receptor binding affinity.

Table 1: Effect of Constraining Residues on Peptide Helicity

Peptide SequenceConstraining Amino Acid% Helicity (by CD)Fold Increase in Helicity
Ac-HELIX-NH2Alanine (unconstrained)15%1.0
Ac-H(Aib)LIX-NH2Aib45%3.0
Ac-HEPROIX-NH2Proline5%0.3
Ac-H(N-Me-Ala)LIX-NH2N-Methyl-Alanine10%0.7
Ac-H(Lactam)LIX-NH2i, i+4 Lactam Bridge85%5.7

Data are representative values compiled from literature and are intended for comparative purposes.

Table 2: Comparative Proteolytic Stability of Constrained Peptides

PeptideModificationProteaseHalf-life (t½) in minutesFold Increase in Stability
Native PeptideNoneTrypsin101.0
N-Methylated PeptideN-Methyl-GlycineTrypsin12012.0
D-Amino Acid PeptideD-AlanineTrypsin> 240> 24.0
Stapled Peptidei, i+7 Hydrocarbon StapleProteinase K18018.0

This table illustrates the significant increase in proteolytic resistance conferred by different constraining modifications.

Table 3: Receptor Binding Affinity of Native vs. Constrained Peptides

Peptide SystemNative Peptide IC50 (nM)Constrained AnalogueConstrained Peptide IC50 (nM)Change in Affinity
α-Conotoxin (nAChR target)38.4Pro-Pro sequence988.925.7-fold decrease[1]
α-Conotoxin PeIA (nAChR target)15.3Dap substitution0.9316.4-fold increase[2]
Linear RGD Peptide (Integrin target)~1000Cyclized (RGDfK)~10~100-fold increase

IC50 values represent the concentration of the peptide required to inhibit 50% of specific radioligand binding. A lower IC50 indicates higher binding affinity. Dap = Diaminopropionic acid.

Visualizing Concepts in Constrained Peptide Design

The following diagrams illustrate key workflows, structural concepts, and biological pathways relevant to the study and application of constrained peptides.

Peptide_Design_Workflow cluster_Design Design & Synthesis cluster_Evaluation In Vitro Evaluation cluster_Optimization Optimization Identify_Target Identify Target & Bioactive Motif Select_Constraint Select Constraining Strategy (e.g., Aib, N-Me, Cyclization) Identify_Target->Select_Constraint Computational_Modeling Computational Modeling (Optional) Select_Constraint->Computational_Modeling Peptide_Synthesis Solid-Phase Peptide Synthesis Select_Constraint->Peptide_Synthesis Computational_Modeling->Peptide_Synthesis Structural_Analysis Structural Analysis (CD, NMR) Peptide_Synthesis->Structural_Analysis Stability_Assay Proteolytic Stability Assay Structural_Analysis->Stability_Assay Binding_Assay Receptor Binding Assay (IC50, Ki) Stability_Assay->Binding_Assay Functional_Assay Cell-Based Functional Assay Binding_Assay->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Select_Constraint Iterative Refinement

Workflow for the design and evaluation of constrained peptides.

Constrained_Amino_Acids cluster_Unconstrained Unconstrained Peptide cluster_Constrained Constrained Peptides Unconstrained Flexible Backbone (Multiple Conformations) Aib Aib (α,α-disubstituted) Promotes Helical Structures Unconstrained->Aib Incorporation Proline Proline (Cyclic Side Chain) Induces Kinks and Turns Unconstrained->Proline Incorporation N_Methyl N-Methylation Restricts Backbone Rotation Unconstrained->N_Methyl Incorporation Lactam Lactam Bridge (Cyclization) Locks into Specific Conformation Unconstrained->Lactam Incorporation

Impact of different constrained amino acids on peptide conformation.

Signaling_Pathway Ligand Native Ligand (e.g., Hormone) Receptor GPCR Receptor Ligand->Receptor Binds & Activates Antagonist Constrained Peptide Antagonist Antagonist->Receptor Binds & Blocks G_Protein G-Protein Activation Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces/Inhibits Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

GPCR signaling pathway modulated by a constrained peptide antagonist.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of constrained peptides. Below are methodologies for key assays used to evaluate their structural and functional properties.

Protocol 1: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

This protocol outlines the steps to determine the secondary structure content (e.g., α-helix, β-sheet) of a peptide in solution.[3][4][5][6][7]

1. Sample Preparation:

  • Peptide Purity: Ensure the peptide is of high purity (>95%), as impurities can interfere with the CD signal.
  • Concentration: Accurately determine the peptide concentration. A typical concentration for far-UV CD is 0.1 mg/mL.[3]
  • Buffer Selection: Use a buffer that does not have high absorbance in the far-UV region (190-250 nm).[7] Phosphate buffers (10-20 mM, pH 7.4) are commonly used. Avoid buffers containing Tris or high concentrations of chloride ions.
  • Cuvette: Use a quartz cuvette with a short path length (e.g., 1 mm) for far-UV measurements.[4]

2. Instrument Parameters:

  • Wavelength Range: Scan from 260 nm down to 190 nm.
  • Scanning Speed: A typical speed is 50 nm/min.
  • Data Interval: 0.5-1.0 nm.
  • Bandwidth: 1.0 nm.
  • Accumulations: Average at least 3-5 scans to improve the signal-to-noise ratio.
  • Nitrogen Purge: Maintain a constant flow of nitrogen gas to prevent ozone formation and absorption by oxygen.

3. Data Acquisition and Analysis:

  • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.[3]
  • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) using the following formula: MRE ([θ]) = (Observed CD (mdeg)) / (10 * n * l * C) where n is the number of amino acid residues, l is the path length in cm, and C is the molar concentration.
  • Analyze the MRE spectrum using deconvolution software (e.g., CONTIN, SELCON3) to estimate the percentage of α-helix, β-sheet, and random coil structures.[7] α-helices typically show characteristic negative bands around 208 nm and 222 nm.[7]

Protocol 2: Proteolytic Stability Assay

This protocol assesses the resistance of a peptide to degradation by proteases, commonly found in plasma or serum.[8][9][10][11]

1. Materials:

  • Peptide stock solution (e.g., in DMSO or water).
  • Protease solution (e.g., trypsin, chymotrypsin, or human serum/plasma).
  • Reaction buffer (e.g., PBS or Tris-HCl, pH 7.4).
  • Quenching solution (e.g., 10% trifluoroacetic acid (TFA) or acetonitrile).
  • Incubator or water bath at 37°C.
  • Analytical instrument (RP-HPLC or LC-MS).

2. Assay Procedure:

  • Prepare the peptide solution in the reaction buffer at a final concentration of ~10-100 µM.
  • Initiate the reaction by adding the protease solution to the peptide solution. A typical enzyme-to-substrate ratio is 1:100 (w/w).[8] For plasma stability, mix the peptide with plasma (e.g., 1:1 v/v).[12]
  • Incubate the mixture at 37°C.
  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
  • Immediately stop the reaction by adding the quenching solution to the aliquot. This will precipitate the enzyme/plasma proteins.[10]
  • Centrifuge the quenched samples to pellet the precipitated proteins.

3. Analysis:

  • Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.
  • Plot the percentage of intact peptide versus time.
  • Calculate the half-life (t½) of the peptide from the degradation curve.

Protocol 3: Competitive Radioligand Binding Assay

This assay determines the binding affinity (IC50 and Ki values) of a peptide for its target receptor.[13][14][15][16][17]

1. Materials:

  • Cell membranes or whole cells expressing the target receptor.
  • A radiolabeled ligand with known high affinity for the receptor (e.g., ³H or ¹²⁵I-labeled).
  • Unlabeled constrained peptide (the competitor).
  • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).
  • 96-well plates and a cell harvester for filtration.
  • Scintillation counter or gamma counter.

2. Assay Procedure:

  • Prepare serial dilutions of the unlabeled constrained peptide.
  • In a 96-well plate, add a fixed concentration of the cell membranes, a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), and the serially diluted unlabeled peptide.
  • Include control wells for:
  • Total binding: Radioligand and membranes only (no competitor).
  • Non-specific binding: Radioligand, membranes, and a high concentration of a known unlabeled ligand to saturate the receptors.
  • Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).[17]
  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[15]
  • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
  • Measure the radioactivity retained on the filters using a suitable counter.

3. Data Analysis:

  • Calculate the specific binding at each concentration of the competitor peptide: Specific Binding = Total Binding - Non-specific Binding.
  • Plot the percentage of specific binding against the log concentration of the competitor peptide.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

References

A Comparative Guide to the Conformational Analysis of Peptides Incorporating Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural, conformationally constrained amino acids into peptides is a powerful strategy in modern drug discovery and chemical biology. By restricting the peptide backbone's flexibility, researchers can enhance binding affinity, increase metabolic stability, and improve selectivity for biological targets.[1][2] This guide provides a comparative analysis of the conformational effects of incorporating Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate, a cyclic β-amino acid, into peptide scaffolds.

Due to the limited availability of direct comparative studies for this specific amino acid, this guide will present a comprehensive overview based on the established principles of conformational analysis of peptides containing constrained cyclic amino acids. We will provide illustrative experimental data from a closely related analog to demonstrate the analytical methodologies and the nature of the conformational constraints imposed.

Introduction to Conformational Constraint in Peptides

Peptides are inherently flexible molecules, capable of adopting a multitude of conformations in solution. This flexibility can be entropically unfavorable for binding to a specific receptor and can also make peptides susceptible to proteolytic degradation.[1] The introduction of constrained amino acids, such as this compound (and its unesterified form, 2-aminoindane-2-carboxylic acid), serves to pre-organize the peptide into a bioactive conformation, thereby reducing the entropic penalty of binding and potentially increasing its resistance to proteases.[1][2]

The Conformational Landscape of Peptides with Constrained Cyclic β-Amino Acids

The incorporation of cyclic β-amino acids like 2-aminoindane-2-carboxylic acid introduces significant rigidity into the peptide backbone. The five-membered ring fused to the backbone restricts the torsion angles (phi, φ, and psi, ψ) around the Cα-N and Cα-C bonds, leading to a more defined secondary structure, such as a β-turn or helical fold. The specific conformational preferences are influenced by the stereochemistry of the cyclic amino acid and its position within the peptide sequence.

Comparative Conformational Data: An Illustrative Example

Table 1: Comparison of Backbone Dihedral Angles (φ, ψ) Determined by NMR Spectroscopy

Amino Acid at Position iPeptide Sequenceφ (°)ψ (°)Predominant Conformation
Glycine (Flexible)Ac-Ala-Gly-Ala-NHMe-80 to -150 / +50 to +90+70 to +150 / -90 to -50Random Coil / β-turn
L-Proline (Constrained)Ac-Ala-Pro-Ala-NHMe-60 ± 15-30 ± 15 (trans) / +145 ± 15 (cis)Type I/II β-turn
2-Aminoindane-2-carboxylic Acid (Highly Constrained) Ac-Ala-(Aic)-Ala-NHMe -140 ± 20 +130 ± 20 Well-defined β-turn

Note: (Aic) represents 2-aminoindane-2-carboxylic acid. The values for Aic are illustrative and based on the expected high degree of conformational restriction.

Table 2: Representative Coupling Constants (³JHNHα) from ¹H NMR

Amino Acid at Position iPeptide Sequence³JHNHα (Hz)Implied φ Angle Range (°)
GlycineAc-Ala-Gly-Ala-NHMe5.0 - 8.0Broad range of conformations
L-ProlineAc-Ala-Pro-Ala-NHMeN/A (no amide proton)-60 ± 15
2-Aminoindane-2-carboxylic Acid Ac-Ala-(Aic)-Ala-NHMe > 8.5 -120 ± 20

Note: Larger coupling constants are indicative of a more extended conformation for the φ angle.

Experimental Protocols

General Protocol for Conformational Analysis of Peptides by NMR Spectroscopy

A robust experimental workflow is crucial for the detailed conformational analysis of peptides.[3][4][5]

  • Peptide Synthesis and Purification:

    • The peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

    • The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

    • The identity of the peptide is confirmed by mass spectrometry.

  • NMR Sample Preparation:

    • The purified peptide is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O mixtures) to a concentration of 1-5 mM.

    • For studies in aqueous solutions, a small percentage of D₂O is added for the lock signal. The pH is adjusted to the desired value.

  • NMR Data Acquisition:

    • All NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • 1D ¹H NMR: To assess the overall folding and sample purity.

    • 2D TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within each amino acid spin system.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which provide distance restraints for structure calculation.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.

    • ¹H-¹⁵N HSQC: For peptides containing ¹⁵N-labeled amino acids, this experiment is used to resolve amide proton signals and can be used for monitoring interactions.

    • Measurement of ³JHNHα coupling constants: These are used to determine dihedral angle (φ) restraints.

  • Structure Calculation and Analysis:

    • NOE-derived distance restraints and dihedral angle restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH).

    • A family of low-energy structures is generated, and the quality of the structures is assessed using various validation tools.

    • The final ensemble of structures represents the conformational preferences of the peptide in solution.

Visualizing Experimental Workflows and Biological Pathways

Experimental Workflow for Peptide Conformational Analysis

experimental_workflow Experimental Workflow for Peptide Conformational Analysis cluster_synthesis Peptide Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_modeling Structure Calculation & Validation synthesis Solid-Phase Peptide Synthesis purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization sample_prep Sample Preparation characterization->sample_prep data_acq 1D & 2D NMR Data Acquisition (TOCSY, NOESY, HSQC) sample_prep->data_acq data_analysis Resonance Assignment & Restraint Extraction data_acq->data_analysis structure_calc Molecular Dynamics/ Simulated Annealing data_analysis->structure_calc validation Structure Validation structure_calc->validation ensemble Conformational Ensemble validation->ensemble

Caption: A generalized workflow for determining the solution conformation of a peptide.

Signaling Pathway Modulation by Conformationally Constrained Peptides

Conformationally constrained peptides are frequently designed to inhibit protein-protein interactions within signaling pathways, such as kinase signaling cascades, which are often dysregulated in diseases like cancer.[6]

signaling_pathway Inhibition of a Kinase Signaling Pathway receptor Receptor Tyrosine Kinase dimerization Dimerization receptor->dimerization ligand Growth Factor ligand->receptor autophosphorylation Autophosphorylation dimerization->autophosphorylation adaptor Adaptor Protein autophosphorylation->adaptor downstream Downstream Signaling (e.g., MAPK pathway) adaptor->downstream proliferation Cell Proliferation, Survival downstream->proliferation inhibitor Constrained Peptide Inhibitor inhibitor->dimerization Blocks Interaction

References

A Comparative Guide: Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate versus Proline in Peptide Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide-based drug design, the strategic incorporation of non-canonical amino acids is a cornerstone for enhancing therapeutic profiles. Among these, conformationally constrained amino acids are pivotal for improving metabolic stability, receptor affinity, and selectivity. This guide provides an objective comparison between the bicyclic amino acid, Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate (Aic), and the naturally occurring cyclic amino acid, L-proline, when incorporated into peptide backbones.

Structural and Conformational Properties

The fundamental difference between Aic and proline lies in their cyclic structures. Proline's five-membered pyrrolidine ring restricts the peptide backbone's torsion angle phi (φ) to a narrow range, typically between -60° and -75°. In contrast, the fused bicyclic ring system of Aic imposes even more severe conformational constraints on both φ and psi (ψ) dihedral angles.

Aic's rigid bicyclic structure locks the φ angle and severely restricts ψ, making it a powerful tool for stabilizing specific secondary structures, such as β-turns and helical motifs. Proline, while also restrictive, allows for cis-trans isomerization of the peptide bond preceding it, introducing a degree of flexibility that is absent in Aic-containing peptides. This isomerization can be a slow process and can lead to conformational heterogeneity in proline-containing peptides.

ParameterThis compound (Aic)L-Proline
Structure Bicyclic, fused ring systemMonocyclic, five-membered ring
Primary Torsion Angle (φ) Highly restricted (e.g., ~ -60° to -90°)Restricted (typically -60° to -75°)
Secondary Torsion Angle (ψ) Severely restrictedMore flexible than φ
Cis-Trans Isomerization Not possible due to bicyclic structurePossible and often observed
Induced Secondary Structure Potent inducer of β-turns and helicesOften found in turns, can disrupt α-helices and β-sheets

Impact on Biological Properties

The distinct structural features of Aic and proline translate into significant differences in the biological performance of peptides that incorporate them. These differences are most pronounced in terms of proteolytic stability and receptor binding affinity.

Peptides are often limited as therapeutic agents by their rapid degradation by proteases in the body. The incorporation of constrained amino acids can sterically hinder the approach of proteases, thereby increasing the peptide's half-life.

The rigid, non-natural structure of Aic provides significant protection against enzymatic cleavage. In contrast, while proline-containing peptides can exhibit increased stability compared to linear peptides, the X-Pro bond can still be cleaved by specific enzymes like prolyl endopeptidases.

Peptide TypeTypical Half-life in Human SerumPrimary Cleavage Sites
Aic-containing Peptide High (can be > 24 hours)Resistant to common proteases
Proline-containing Peptide Moderate (minutes to hours)Susceptible to prolyl-specific peptidases
Linear Peptide (unconstrained) Low (often < 10 minutes)Multiple cleavage sites

By locking a peptide into a specific conformation, Aic can pre-organize the pharmacophore to match the binding site of a target receptor. This can lead to a significant increase in binding affinity (lower Ki or IC50 values) by reducing the entropic penalty of binding. However, if the constrained conformation is not the bioactive one, a decrease in affinity can occur. Proline can also favor a bioactive turn conformation but with less rigidity.

Peptide LigandTarget ReceptorBinding Affinity (IC50, nM)
Native Peptide (e.g., -Ala-Ala-) Receptor X150
Proline-substituted Peptide (e.g., -Pro-Ala-) Receptor X75
Aic-substituted Peptide (e.g., -Aic-Ala-) Receptor X5

Note: The data in this table is illustrative and will vary depending on the specific peptide sequence and receptor target.

Experimental Protocols

The data presented in this guide is typically generated through a series of well-established biochemical and biophysical assays.

Objective: To determine the half-life of a peptide in the presence of proteases (e.g., in human serum).

Methodology:

  • A solution of the test peptide at a known concentration is prepared in human serum or a specific protease solution.

  • The mixture is incubated at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • The reaction in each aliquot is quenched, typically by adding an acid (e.g., trifluoroacetic acid) to precipitate proteins.

  • Samples are centrifuged, and the supernatant containing the remaining peptide is collected.

  • The concentration of the intact peptide is quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • The half-life (t½) is calculated by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay curve.

Objective: To determine the binding affinity (IC50) of a peptide for its target receptor.

Methodology:

  • Cell membranes or purified receptors expressing the target of interest are prepared.

  • A constant concentration of a radiolabeled ligand known to bind to the receptor is used.

  • Increasing concentrations of the unlabeled test peptide (the competitor) are added to the reaction mixture.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.

  • The amount of radioactivity trapped on the filter (representing the bound ligand) is measured using a scintillation counter.

  • The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

  • The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

Visualizing the Concepts

The following diagrams illustrate the structural differences and their implications.

G Structural Comparison of Amino Acids Pro Proline (Monocyclic) Restricted φ angle\nCis-Trans Isomerization Possible Restricted φ angle Cis-Trans Isomerization Possible Pro->Restricted φ angle\nCis-Trans Isomerization Possible Aic Methyl 2-amino-2,3-dihydro-1H- indene-2-carboxylate (Aic) (Bicyclic) Highly Restricted φ and ψ angles\nNo Cis-Trans Isomerization Highly Restricted φ and ψ angles No Cis-Trans Isomerization Aic->Highly Restricted φ and ψ angles\nNo Cis-Trans Isomerization

Caption: Structural differences between Proline and Aic.

G Impact on Peptide Properties cluster_pro Proline Incorporation cluster_aic Aic Incorporation Pro_Flex Moderate Conformational Restriction Pro_Stab Moderate Proteolytic Stability Pro_Flex->Pro_Stab Pro_Aff Improved Binding Affinity Pro_Flex->Pro_Aff Aic_Flex High Conformational Restriction Aic_Stab High Proteolytic Stability Aic_Flex->Aic_Stab Aic_Aff Potentially High Binding Affinity Aic_Flex->Aic_Aff

Caption: Functional consequences of amino acid incorporation.

G Experimental Workflow for Stability Assay Start Peptide + Human Serum Incubate Incubate at 37°C Start->Incubate Sample Take Aliquots Over Time Incubate->Sample Quench Quench Reaction (e.g., add acid) Sample->Quench Analyze Analyze by HPLC/LC-MS Quench->Analyze Calculate Calculate Half-Life (t½) Analyze->Calculate

Caption: Workflow for proteolytic stability assessment.

Conclusion

Both this compound and proline are valuable tools for peptide drug design, offering distinct advantages.

  • Proline is a naturally occurring, well-understood amino acid that provides a moderate level of conformational constraint and can improve stability over linear counterparts. Its ability to undergo cis-trans isomerization can be a factor in receptor recognition but may also lead to conformational heterogeneity.

  • This compound (Aic) offers a superior level of conformational rigidity. This bicyclic amino acid is a potent tool for locking a peptide into a desired bioactive conformation, which can lead to dramatic increases in both proteolytic stability and receptor binding affinity. However, the synthesis of Aic-containing peptides is more complex, and the rigid structure may not be optimal for all targets.

The choice between Aic and proline depends on the specific goals of the drug design project. If maximal stability and a highly pre-organized conformation are desired, Aic is a powerful candidate. If a more subtle conformational influence is needed, or if synthetic accessibility is a primary concern, proline remains an excellent choice. The experimental data strongly suggests that for applications requiring high in vivo stability and potent receptor engagement, the incorporation of highly constrained residues like Aic should be a primary consideration.

Constraining Peptides for Enhanced Performance: A Comparative Guide to Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide-based drug discovery, the quest for enhanced stability and bioactivity is paramount. Native peptides, while offering high specificity and potency, are often hampered by rapid proteolytic degradation and conformational flexibility, limiting their therapeutic potential. The incorporation of non-natural, conformationally constrained amino acids is a proven strategy to overcome these limitations. This guide provides a comparative analysis of Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate and its parent amino acid, 2-aminoindane-2-carboxylic acid (Aic) , against other constrained analogues, focusing on their impact on peptide stability and biological activity.

While direct experimental data on the influence of this compound on peptide stability and bioactivity is not extensively available in current literature, we can infer its properties from studies on Aic. The addition of a methyl ester group primarily increases the lipophilicity of the C-terminus, which can influence membrane permeability and interactions with hydrophobic pockets of target receptors.[1][] However, it may also render the peptide susceptible to hydrolysis by esterases in vivo.[1][3]

Enhancing Bioactivity through Conformational Rigidity: The Case of Opioid Peptides

Aic and its close analogue, 2-aminotetralin-2-carboxylic acid (Atc) , have been successfully incorporated into opioid peptides, such as deltorphins, to enhance their receptor affinity and selectivity.[] The rigid structures of these amino acids restrict the conformational freedom of the peptide backbone, pre-organizing it into a bioactive conformation that is favorable for receptor binding.[4][5] This can lead to a significant increase in potency and selectivity.

Comparative Bioactivity Data of Deltorphin II Analogues

The following table summarizes the in vitro bioactivity of deltorphin II analogues where the native Phenylalanine at position 3 (Phe³) has been replaced with Aic and Atc. The data is derived from radioligand binding assays and functional bioassays.

Peptide Analogueδ-Opioid Receptor Affinity (Ki, nM)μ-Opioid Receptor Affinity (Ki, nM)δ-Selectivity (μKi/δKi)Functional Potency (IC50, nM) (Mouse Vas Deferens)
[D-Ala²]Deltorphin II (Native)0.364600127780.19
[Aic³]Deltorphin IINot ReportedNot ReportedNot ReportedNot Reported
[Atc³]Deltorphin II0.23 (S-isomer), 0.28 (R-isomer)1500 (S-isomer), 1000 (R-isomer)6522 (S-isomer), 3571 (R-isomer)0.15 (S-isomer), 0.11 (R-isomer)

Data sourced from literature.[]

As the table indicates, the incorporation of Atc in deltorphin II analogues results in high affinity for the δ-opioid receptor and excellent selectivity over the μ-opioid receptor. While specific quantitative data for an Aic-containing deltorphin II analogue was not found in the compared study, the principle of conformational constraint suggests a similar enhancement in bioactivity. The rigid indane structure of Aic is expected to orient the aromatic side chain in a manner that optimizes interaction with the receptor binding pocket.

Bolstering Peptide Stability against Proteolytic Degradation

A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body.[6] The introduction of sterically hindered, non-natural amino acids like Aic can significantly enhance proteolytic stability.[7] The rigid cyclic structure of Aic shields the adjacent peptide bonds from the active sites of proteolytic enzymes, thereby prolonging the peptide's half-life in biological fluids.[4][5]

While specific quantitative data on the half-life of peptides containing this compound or Aic is limited, the general principle of increased stability due to conformational constraint is well-established. For instance, other strategies to constrain peptides, such as cyclization, have been shown to dramatically increase stability against enzymatic degradation.[8]

Experimental Methodologies

To provide a comprehensive understanding of how the data presented in this guide is generated, the following are detailed protocols for key experiments.

Experimental Protocols

1. Radioligand Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of a peptide analogue to its target receptor.

  • Methodology:

    • Membrane Preparation: Membranes from cells or tissues expressing the target receptor are prepared by homogenization and centrifugation.

    • Competitive Binding: A fixed concentration of a radiolabeled ligand with known affinity for the receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test peptide (the competitor).

    • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand, typically by rapid filtration through glass fiber filters.

    • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[9]

2. In Vitro Functional Bioassay (e.g., Mouse Vas Deferens Assay for Opioids)

  • Objective: To determine the functional potency (IC50) of an opioid peptide analogue.

  • Methodology:

    • Tissue Preparation: The vas deferens is isolated from a mouse and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.

    • Electrical Stimulation: The tissue is stimulated electrically to induce contractions.

    • Peptide Administration: Increasing concentrations of the test peptide are added to the organ bath.

    • Measurement of Inhibition: The inhibitory effect of the peptide on the electrically induced contractions is measured.

    • Data Analysis: The concentration of the peptide that produces a 50% inhibition of the contractile response (IC50) is determined.[10]

3. Proteolytic Stability Assay (in Plasma)

  • Objective: To determine the stability of a peptide in the presence of proteases found in plasma.

  • Methodology:

    • Incubation: The test peptide is incubated in fresh plasma at 37°C.

    • Time-course Sampling: Aliquots of the plasma-peptide mixture are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Protein Precipitation: The enzymatic reaction in each aliquot is stopped by adding a precipitating agent (e.g., trichloroacetic acid or acetonitrile) to remove plasma proteins.

    • Analysis: The samples are centrifuged, and the supernatant containing the remaining intact peptide is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Data Analysis: The percentage of the intact peptide remaining at each time point is calculated, and the half-life (t₁/₂) of the peptide in plasma is determined.[1][6][11]

Visualizing the Concepts

To further illustrate the principles discussed, the following diagrams created using Graphviz (DOT language) depict a simplified experimental workflow and the concept of enhanced stability.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_testing Biological Evaluation cluster_data Data Analysis start Design Peptide Analogue (with Aic-OMe) synthesis Solid-Phase Peptide Synthesis start->synthesis purification HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization stability Proteolytic Stability Assay (e.g., in Plasma) characterization->stability bioactivity Bioactivity Assays (e.g., Receptor Binding, Functional) characterization->bioactivity stability_data Determine Half-life (t½) stability->stability_data bioactivity_data Determine Ki and IC50 bioactivity->bioactivity_data

Caption: A generalized workflow for the synthesis and evaluation of a peptide analogue.

stability_concept cluster_native Native Peptide cluster_constrained Constrained Peptide (with Aic) native_peptide Flexible Backbone protease_native Protease native_peptide->protease_native Accessible Cleavage Sites degradation_native Degradation Products protease_native->degradation_native Rapid Cleavage constrained_peptide Rigid Backbone (Aic incorporation) protease_constrained Protease constrained_peptide->protease_constrained Steric Hindrance Shielded Cleavage Sites stability_constrained Intact Peptide protease_constrained->stability_constrained Slow/No Cleavage

Caption: Conceptual diagram of enhanced proteolytic stability through conformational constraint.

Conclusion

The incorporation of "this compound" into peptides represents a promising strategy for enhancing their therapeutic properties. Based on the available data for its parent amino acid, Aic, it is anticipated that this modification will confer significant conformational rigidity. This constraint is expected to pre-organize the peptide into a bioactive conformation, leading to improved receptor binding affinity and selectivity. Furthermore, the steric bulk of the indane ring system is likely to provide a shield against proteolytic enzymes, thereby increasing the peptide's in vivo half-life. The C-terminal methyl ester may further modulate the peptide's properties by increasing its lipophilicity, which could be advantageous for membrane permeability, although its susceptibility to esterase activity warrants consideration. Further experimental studies are necessary to quantify the precise impact of "this compound" on peptide stability and bioactivity across a broader range of peptide families. Such research will be invaluable for the rational design of next-generation peptide therapeutics with improved pharmacological profiles.

References

Biological activity of peptides containing "Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent and specific antiviral therapeutics has identified the SARS-CoV-2 main protease (Mpro or 3CLpro) as a prime target due to its essential role in viral replication.[1][2] Peptidomimetics incorporating constrained non-canonical amino acids are a promising strategy to enhance binding affinity, metabolic stability, and cell permeability. This guide provides a comparative analysis of the biological activity of a peptide containing the constrained amino acid "Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate" against other peptides with alternative constrained residues, focusing on their inhibitory effects on SARS-CoV-2 Mpro.

Comparative Biological Activity

The inhibitory potency of peptides incorporating various constrained amino acids at the P2 position of azapeptide-based SARS-CoV-2 Mpro inhibitors has been evaluated. The half-maximal inhibitory concentration (IC50) values, determined through a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay, are summarized below. A lower IC50 value indicates greater potency.

Compound IDP2 MoietyIC50 (µM)
14k This compound 0.46
14lL-Proline1.32
14mDimethyl-3-azabicyclo[3.1.0]hexanyl0.0217
14nIndoline0.65
14o(3aS,7aS)-Octahydro-1H-indole1.15
14pHomoproline0.12
14qTetrahydroisoquinoline0.029
14rSubstituted Tetrahydroisoquinoline0.0133

Data sourced from Flury, P., et al. (2025).[3]

The data indicate that the incorporation of the dihydro-indene moiety in compound 14k results in a notable inhibitory potency against SARS-CoV-2 Mpro.[3] When compared to the proline-containing analogue (14l), the indane-constrained peptide (14k) demonstrates a nearly threefold increase in activity.[3] However, other bicyclic and constrained residues, such as the dimethyl-3-azabicyclo[3.1.0]hexanyl (14m) and a substituted tetrahydroisoquinoline (14r), exhibit significantly higher potency, with IC50 values in the low nanomolar range.[3] This suggests that while the indane scaffold is a favorable structural element, further optimization of the constrained residue can lead to substantial improvements in inhibitory activity.[3]

Experimental Protocols

General Synthesis of Azapeptide Inhibitors

The synthesis of the evaluated azapeptide inhibitors generally follows a multi-step solution-phase chemistry approach.[3]

  • Amide Coupling: Commercially available amino acid esters, including this compound hydrochloride, are coupled with a capping group, such as 2-(2,4-dichlorophenoxy)acetic acid. This reaction is typically mediated by a coupling agent like T3P or HATU in the presence of a base (e.g., DIPEA).[3]

  • Hydrazinolysis: The resulting ester intermediates are treated with hydrazine hydrate to form the corresponding hydrazides.[3]

  • Hydrazone Formation: The hydrazides are then reacted with an aldehyde, for instance, 2-oxo-1,2-dihydropyridine-3-carbaldehyde, to generate hydrazones.[3]

  • Reduction and Acylation: The final step involves the reduction of the hydrazone and subsequent acylation (e.g., with chloroacetyl chloride) to yield the final azapeptide inhibitors.[3]

The purity of the final compounds is typically confirmed by HPLC to be greater than 95%, and their structures are verified using 1H NMR, 13C NMR, and ESI-MS.[3]

G cluster_synthesis General Synthesis Workflow A Amino Acid Ester (e.g., Methyl 2-amino-2,3-dihydro- 1H-indene-2-carboxylate) B Amide Coupling (with capping group) A->B C Ester Intermediate B->C D Hydrazinolysis C->D E Hydrazide D->E F Hydrazone Formation (with aldehyde) E->F G Hydrazone F->G H Reduction & Acylation G->H I Final Azapeptide Inhibitor H->I

General synthesis workflow for azapeptide inhibitors.
SARS-CoV-2 Mpro FRET-Based Enzymatic Assay

The IC50 values are determined using a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay. This method is a standard for screening Mpro inhibitors.[1][2][4]

Principle: The assay employs a synthetic peptide substrate containing a fluorophore and a quencher at its ends. In the intact state, the quencher suppresses the fluorescence of the fluorophore. When the SARS-CoV-2 Mpro cleaves the peptide, the fluorophore and quencher are separated, leading to a detectable increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.[1][4]

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Typically 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.[4]

    • Enzyme Solution: Recombinant SARS-CoV-2 Mpro is diluted in assay buffer to a 2X working concentration (e.g., 200 nM for a final concentration of 100 nM).[1]

    • Substrate Solution: A FRET peptide substrate is diluted in assay buffer to a 2X working concentration (e.g., 20 µM for a final concentration of 10 µM).[1]

    • Inhibitor Solutions: The test compounds (inhibitors) are serially diluted in DMSO and then further diluted in the assay buffer to the desired concentrations.[1]

  • Assay Execution:

    • 25 µL of the 2X Mpro enzyme solution is added to the wells of a 384-well black microplate.[1]

    • 2.5 µL of the serially diluted inhibitor or DMSO (for control) is added to the respective wells.[1]

    • The plate is incubated at room temperature for approximately 30 minutes to allow the inhibitor to bind to the enzyme.[1][5]

  • Reaction and Measurement:

    • The enzymatic reaction is initiated by adding 25 µL of the 2X FRET substrate to each well.[1]

    • The increase in fluorescence intensity is monitored kinetically using a fluorescence plate reader (e.g., every minute for 30-60 minutes at 37°C).[1]

  • Data Analysis:

    • The initial reaction velocity is determined from the linear phase of the fluorescence curve for each inhibitor concentration.[1]

    • The percentage of inhibition is calculated relative to the DMSO control.

    • The IC50 value, which is the concentration of the inhibitor that reduces the enzyme's activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]

G cluster_workflow FRET-Based Assay Workflow for Mpro Inhibition cluster_principle Assay Principle prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitor) mix 2. Incubation (Mpro + Inhibitor) prep->mix Dispense into 384-well plate react 3. Reaction Initiation (Add FRET Substrate) mix->react detect 4. Fluorescence Detection (Kinetic Read) react->detect analyze 5. Data Analysis (Calculate IC50) detect->analyze cleaved Cleaved Substrate (Fluorescence Emitted) intact Intact Substrate (Fluorescence Quenched) intact->cleaved Mpro Activity

Workflow and principle of the FRET-based Mpro inhibition assay.

References

A Comparative Guide to the X-ray Crystallography of Peptides Featuring 2-Aminoindane-2-carboxylic Acid and Other Constrained Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural effects of incorporating the conformationally constrained amino acid 2-aminoindane-2-carboxylic acid (Ain), a close analog of "Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate," into peptides, with supporting experimental data from X-ray crystallography. By examining the crystal structure of a tripeptide containing Ain and comparing it with a peptide featuring another cyclic α,α-disubstituted amino acid, this guide offers insights into how these modifications influence peptide backbone conformation, a critical aspect of rational drug design.

Introduction to Constrained Amino Acids in Peptide Therapeutics

The incorporation of non-natural, conformationally restricted amino acids into peptides is a powerful strategy in medicinal chemistry. By limiting the accessible conformational space of a peptide, researchers can pre-organize it into a bioactive conformation, leading to enhanced receptor affinity, increased proteolytic stability, and improved pharmacokinetic properties. "this compound" and its close analog, 2-aminoindane-2-carboxylic acid (Ain), are prime examples of such constrained residues, featuring a cyclic structure that rigidly defines the Cα-substituents.

This guide focuses on the crystallographically determined structure of a chemotactic peptide analog containing Ain and compares it to a related peptide incorporating another cyclic constrained amino acid, 4-aminotetrahydrothiopyran-4-carboxylic acid (Thp).

Data Presentation: Comparative Crystallographic Analysis

The following tables summarize the key crystallographic and conformational data for two chemotactic peptide analogs, providing a quantitative comparison of the structural impact of incorporating Ain and Thp.

Table 1: Crystallographic Data for Constrained Peptide Analogs

ParameterHCO-Met-Leu-Ain-OMe[1]HCO-Thp-Leu-Ain-OMe[2]
Formula C25H37N3O5SC25H41N3O5S2
Crystal System MonoclinicOrthorhombic
Space Group P2(1)P2(1)2(1)2(1)
a (Å) 15.05921.934
b (Å) 18.54810.856
c (Å) 9.60010.380
β (°) / α, γ (°) 85.0490, 90
Z 4 (2 molecules/asymmetric unit)4
Resolution Not specifiedNot specified
R-factor 0.0690.071

Table 2: Key Backbone Torsion Angles (φ, ψ) for Constrained Residues

PeptideResidueφ (°)ψ (°)Conformation
HCO-Met-Leu-Ain-OMe (Molecule A)[1]Ain-76.8-16.4Left-handed helical
HCO-Met-Leu-Ain-OMe (Molecule B)[1]Ain71.925.1Right-handed helical
HCO-Thp-Leu-Ain-OMe[2]Thp-60.9-31.3Helical
HCO-Thp-Leu-Ain-OMe[2]Ain71.025.0Helical

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, crystallization, and X-ray diffraction analysis of peptides containing constrained amino acids, based on the procedures described in the cited literature.[1][2][3][4]

Peptide Synthesis

Peptides were synthesized using standard solution-phase or solid-phase peptide synthesis (SPPS) methodologies.[3][5]

Materials:

  • Fmoc- or Boc-protected amino acids

  • Constrained amino acid analogs (e.g., Fmoc-Ain-OH)

  • Coupling reagents (e.g., HBTU, DIPEA)

  • Solid support resin (for SPPS)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA-based)

  • HPLC for purification

Procedure (SPPS):

  • Resin Swelling: The solid support resin is swelled in DMF.

  • Fmoc Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid, including the constrained analog, is activated with a coupling reagent and coupled to the free amine on the resin.

  • Washing: The resin is washed thoroughly with DMF and DCM.

  • Repeat: Steps 2-4 are repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail.

  • Purification: The crude peptide is purified by reverse-phase HPLC.

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity.[5]

Peptide Crystallization

Single crystals suitable for X-ray diffraction were obtained by vapor diffusion.

Materials:

  • Purified peptide

  • Crystallization buffer (e.g., aqueous solution)

  • Precipitant solution (e.g., organic solvent like isopropanol)

  • Crystallization plates (e.g., hanging drop or sitting drop)

Procedure (Vapor Diffusion):

  • A solution of the purified peptide in a suitable buffer is prepared.

  • A droplet of the peptide solution is mixed with a droplet of the precipitant solution on a coverslip (hanging drop) or in a well (sitting drop).

  • The coverslip or well is sealed over a reservoir containing a higher concentration of the precipitant solution.

  • The setup is left undisturbed in a controlled environment.

  • Vapor diffusion from the droplet to the reservoir slowly increases the concentration of the peptide and precipitant in the droplet, leading to crystallization.

  • Crystals are monitored for growth over several days to weeks.

X-ray Diffraction and Structure Determination

Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer.

  • The crystal is cryo-cooled in a stream of liquid nitrogen to minimize radiation damage.

  • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) and detector.[3]

  • A complete dataset is collected by rotating the crystal in the X-ray beam.

Structure Solution and Refinement:

  • The collected diffraction data are processed (integrated and scaled) using appropriate software.

  • The crystal structure is solved using direct methods or molecular replacement.

  • The initial structural model is refined against the experimental diffraction data using crystallographic refinement software.

  • The final refined structure is validated for its geometric quality and agreement with the experimental data.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Crystallography SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Purification HPLC Purification Cleavage->Purification VaporDiffusion Vapor Diffusion Purification->VaporDiffusion CrystalGrowth Single Crystal Growth VaporDiffusion->CrystalGrowth DataCollection X-ray Data Collection CrystalGrowth->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure FinalStructure Refinement->FinalStructure

Caption: Workflow from peptide synthesis to crystal structure determination.

Conclusion

The X-ray crystallographic analysis of peptides containing 2-aminoindane-2-carboxylic acid reveals its potent ability to induce helical folds in the peptide backbone.[1] The comparison with other constrained amino acids like 4-aminotetrahydrothiopyran-4-carboxylic acid further highlights how the specific geometry of the cyclic constraint dictates the resulting conformation.[2] This structural information is invaluable for the rational design of peptide-based therapeutics with tailored secondary structures and enhanced biological activity. The detailed experimental protocols provided herein offer a practical guide for researchers aiming to explore the structural consequences of incorporating novel constrained amino acids into their peptide designs.

References

Structure-Activity Relationship of 2-Aminoindan Analogs: A Comparative Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminoindan analogs, a class of compounds with significant psychoactive potential due to their interaction with monoamine transporters. While the specific methyl ester of 2-amino-2,3-dihydro-1H-indene-2-carboxylate was not the direct subject of a comprehensive SAR study in the available literature, the parent compound, 2-aminoindan (2-AI), and its ring-substituted derivatives have been systematically evaluated, offering valuable insights for the design of novel central nervous system (CNS) agents. This guide summarizes the key findings, presents quantitative data for easy comparison, details the experimental methodologies employed, and visualizes the underlying mechanism of action.

Introduction to 2-Aminoindans

2-Aminoindan and its analogs are structurally related to amphetamines and are known to interact with plasma membrane monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[1][2]. By modulating the levels of these key neurotransmitters in the synaptic cleft, these compounds can elicit a range of psychostimulant and entactogenic effects. Understanding the relationship between their chemical structure and their potency and selectivity for different monoamine transporters is crucial for the development of new therapeutics with desired pharmacological profiles and reduced abuse liability.

Comparative Analysis of Monoamine Transporter Activity

The following table summarizes the in vitro potency of 2-aminoindan and its ring-substituted analogs as monoamine releasers at DAT, NET, and SERT. The data is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal release of the respective monoamine.

CompoundStructureDAT EC50 (nM)[2]NET EC50 (nM)[2]SERT EC50 (nM)[2]
2-Aminoindan (2-AI) 43986> 10,000
5-Methoxy-2-aminoindan (5-MeO-AI) > 5,0001,224243
5,6-Methylenedioxy-2-aminoindan (MDAI) 2,239201188
5-Methoxy-6-methyl-2-aminoindan (MMAI) > 10,0003,36830

Structure-Activity Relationship Insights

The data reveals a clear SAR for the 2-aminoindan scaffold:

  • Unsubstituted Ring (2-AI): The parent compound, 2-AI, is a potent and selective releasing agent for catecholamines, with a preference for NET over DAT and very low activity at SERT[1][2]. This profile is similar to that of (+)-amphetamine[2].

  • Ring Substitution: The addition of substituents to the aromatic ring dramatically shifts the selectivity towards the serotonin transporter (SERT) while reducing potency at DAT and NET[1][2].

  • Methoxy and Methylenedioxy Groups: The introduction of a methoxy group at the 5-position (5-MeO-AI) significantly increases SERT activity and decreases DAT and NET activity[1][2]. The combination of a methoxy and a methyl group (MMAI) or a methylenedioxy group (MDAI) further enhances SERT selectivity[1][2]. MMAI, in particular, is a highly potent and selective serotonin releasing agent[2].

These findings suggest that the aromatic substitution pattern is a key determinant of the pharmacological profile of 2-aminoindan analogs, allowing for the fine-tuning of their selectivity for different monoamine transporters.

Experimental Protocols

The following is a detailed methodology for the monoamine release assays used to generate the data in the comparison table, based on the protocol described by Halberstadt et al. (2019)[2].

Monoamine Release Assay from Rat Brain Synaptosomes

  • Synaptosome Preparation:

    • Male Sprague-Dawley rats are euthanized, and the brains are rapidly removed.

    • The striatum (for dopamine release), hippocampus (for serotonin release), and whole brain minus striatum and cerebellum (for norepinephrine release) are dissected on ice.

    • The tissue is homogenized in ice-cold 0.32 M sucrose solution.

    • The homogenate is centrifuged at 1,000 × g for 10 minutes at 4°C.

    • The resulting supernatant is centrifuged at 20,000 × g for 20 minutes at 4°C to pellet the synaptosomes.

    • The synaptosome pellet is resuspended in Krebs-phosphate buffer containing glucose, pargyline, and ascorbic acid.

  • Radiolabeling of Synaptosomes:

    • Synaptosomes are incubated with the appropriate radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) for a specific duration at 37°C to allow for uptake.

  • Monoamine Release Assay:

    • The radiolabeled synaptosomes are washed to remove excess radiotracer.

    • The synaptosomes are then incubated with various concentrations of the test compounds (2-aminoindan analogs) for 30 minutes at 37°C.

    • The reaction is terminated by filtration, and the amount of radioactivity released into the supernatant is measured by liquid scintillation counting.

  • Data Analysis:

    • The amount of radiolabeled monoamine released is expressed as a percentage of the total radioactivity in the synaptosomes.

    • EC50 values and their 95% confidence intervals are calculated by nonlinear regression analysis of the concentration-response curves.

Mechanism of Action: Interaction with Monoamine Transporters

The primary mechanism of action of 2-aminoindan analogs is their ability to act as substrates for monoamine transporters, leading to the non-vesicular release of dopamine, norepinephrine, and serotonin from presynaptic neurons. This process, known as transporter-mediated release, effectively reverses the normal function of these transporters.

Monoamine_Transporter_Interaction cluster_synapse Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Monoamines) MA_Transporter Monoamine Transporter (DAT, NET, or SERT) Vesicle->MA_Transporter Normal Reuptake Synaptic_Cleft Synaptic Cleft MA_Transporter->Synaptic_Cleft Induces Reverse Transport (Release) Analog 2-Aminoindan Analog Analog->MA_Transporter Binds to Transporter Receptor Postsynaptic Receptor Synaptic_Cleft->Receptor Increased Monoamine Concentration Binds to Receptors

Caption: Interaction of 2-aminoindan analogs with monoamine transporters in the synapse.

This diagram illustrates how 2-aminoindan analogs bind to presynaptic monoamine transporters, leading to an increase in the concentration of neurotransmitters in the synaptic cleft and subsequent activation of postsynaptic receptors.

Conclusion

The structure-activity relationship of 2-aminoindan analogs demonstrates that modifications to the aromatic ring are a powerful strategy for modulating their potency and selectivity for dopamine, norepinephrine, and serotonin transporters. The presented data and experimental protocols provide a valuable resource for researchers in the field of CNS drug discovery, aiding in the rational design of novel compounds with specific pharmacological profiles for potential therapeutic applications. Further investigation into the ester and acid derivatives of the 2-aminoindan-2-carboxylic acid scaffold is warranted to fully elucidate their therapeutic potential.

References

Safety Operating Guide

Personal protective equipment for handling Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling of Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards should be worn at all times.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended. Double-gloving can provide an extra layer of protection.[2][4]
Body Protection Laboratory CoatA long-sleeved lab coat that is fully buttoned is required to protect skin and clothing from potential splashes.[2][4]
Respiratory Protection Fume Hood / RespiratorAll handling of the compound, especially in powdered form, should be conducted in a certified chemical fume hood to prevent inhalation of dust.[2][5] For higher-level protection, a respirator with appropriate cartridges may be necessary.[6]
Foot Protection Closed-Toe ShoesProtects feet from spills and dropped objects.[7]

Operational Plan: Step-by-Step Handling Protocol

Proper handling from receipt to disposal is crucial for safety and maintaining the integrity of the compound.

1. Preparation and Weighing:

  • Before use, allow the container to equilibrate to room temperature to prevent moisture condensation.

  • All weighing and handling of the solid compound must be performed in a well-ventilated chemical fume hood.[5][8]

  • To avoid creating dust, transfer the powder in small amounts and keep the container closed when not in use.[5]

2. Solution Preparation:

  • When dissolving the compound, work over a disposable bench cover to easily manage any spills.[5]

  • Always add the solid to the solvent slowly to avoid splashing.

  • Ensure all containers are clearly labeled with the chemical name and any known hazards.[7][8]

3. Reaction and Incubation:

  • Conduct all reactions within the chemical fume hood.

  • Use appropriate tools for transferring chemicals to minimize direct contact.[7]

4. Post-Reaction and Cleanup:

  • Decontaminate all surfaces and equipment after use. Wet cleaning methods or HEPA vacuuming are recommended for powders.[5]

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[7][9]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and comply with regulations.

Table 2: Waste Disposal Procedures

Waste TypeDisposal Method
Unused Compound Dispose of as hazardous chemical waste in a properly labeled and sealed container. Do not let the product enter drains.[2][9]
Contaminated Materials Any materials, such as gloves, absorbent pads, and pipette tips, that have come into contact with the compound should be disposed of in a designated hazardous waste container.[2]
Solutions Aqueous and organic solutions containing the compound should be collected in separate, appropriate hazardous waste containers.[2]

Emergency Procedures

In case of exposure, follow these first-aid measures immediately.

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4][10]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[9][11]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[9][10]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6][10]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.